(S,R,S)-Ahpc-C1-NH2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C24H33N5O4S |
|---|---|
分子量 |
487.6 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[(2-aminoacetyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H33N5O4S/c1-14-20(34-13-27-14)16-7-5-15(6-8-16)11-26-22(32)18-9-17(30)12-29(18)23(33)21(24(2,3)4)28-19(31)10-25/h5-8,13,17-18,21,30H,9-12,25H2,1-4H3,(H,26,32)(H,28,31)/t17-,18+,21-/m1/s1 |
InChI 键 |
JCICRLSKTBKTGL-LVCYWYKZSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN)O |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Functional Core: A Technical Guide to the Mechanism of Action of (S,R,S)-Ahpc-C1-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of (S,R,S)-Ahpc-C1-NH2, a pivotal component in the landscape of targeted protein degradation. As a synthesized E3 ligase ligand-linker conjugate, this compound serves as a foundational building block for the creation of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This document details its role in hijacking the ubiquitin-proteasome system to achieve selective degradation of target proteins.
Core Concept: A VHL-Recruiting Moiety for PROTAC Synthesis
This compound is a chemical entity that incorporates the (S,R,S)-AHPC based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, tethered to a C1 linker terminating in a primary amine.[1][2][3][4] Its primary function is not to act as a standalone therapeutic but to serve as a versatile precursor for the synthesis of PROTACs. The terminal amine group provides a reactive handle for conjugation with a ligand specific to a protein of interest (POI), thereby generating a heterobifunctional PROTAC molecule.
The fundamental mechanism of action of any PROTAC synthesized from this compound is to induce the selective degradation of a target protein through the ubiquitin-proteasome system.[1] This is achieved by forming a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein.
The PROTAC-Mediated Protein Degradation Pathway
The canonical mechanism of action for a PROTAC incorporating the (S,R,S)-Ahpc moiety follows a catalytic cycle, as illustrated below.
Figure 1: General mechanism of action for a PROTAC utilizing (S,R,S)-Ahpc.
The process unfolds in several key steps:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the target Protein of Interest (POI) and the VHL E3 ligase complex within the cell. This brings the POI into close proximity with the E3 ligase machinery.
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades the POI into small peptides.
-
PROTAC Recycling: The PROTAC is not consumed in this process and is released upon degradation of the POI, allowing it to engage in further catalytic cycles of POI degradation.
Quantitative Analysis of PROTAC Activity
While specific quantitative data for a PROTAC derived from the this compound linker is not publicly available, the following table summarizes typical quantitative metrics used to evaluate the efficacy of related VHL-recruiting PROTACs. These values are presented for illustrative purposes to provide context for the expected performance of such molecules.
| Metric | Description | Typical Range |
| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein. | pM to µM |
| Dₘₐₓ | The maximum percentage of protein degradation achievable with the PROTAC. | >80% |
| t₁/₂ | The time required for the PROTAC to induce 50% degradation of the target protein. | Minutes to Hours |
Experimental Protocols
The characterization of a novel PROTAC synthesized from this compound would involve a series of established experimental protocols to confirm its mechanism of action and quantify its efficacy.
General Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a newly synthesized PROTAC.
Figure 2: A representative experimental workflow for PROTAC characterization.
Key Experimental Methodologies
-
Synthesis and Conjugation: The initial step involves the chemical conjugation of a ligand for the protein of interest to the terminal amine of this compound. Standard amine coupling chemistries are typically employed.
-
Ternary Complex Formation Assays (e.g., TR-FRET):
-
Objective: To demonstrate the PROTAC-induced formation of the POI-PROTAC-VHL ternary complex.
-
Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be employed. This involves labeling the POI and the VHL E3 ligase with a donor and acceptor fluorophore pair, respectively. In the presence of the PROTAC, the formation of the ternary complex brings the fluorophores into proximity, resulting in a FRET signal that is proportional to the extent of complex formation.
-
-
Cellular Protein Degradation Assays (e.g., Western Blot):
-
Objective: To quantify the degradation of the target protein in a cellular context.
-
Methodology:
-
Culture cells of interest to an appropriate confluency.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific to the POI and a loading control protein.
-
Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Visualize and quantify the protein bands to determine the extent of degradation relative to a vehicle-treated control.
-
-
-
Mechanism of Action Validation:
-
Objective: To confirm that the observed protein degradation is dependent on the ubiquitin-proteasome system.
-
Methodology: Pre-treat cells with a proteasome inhibitor (e.g., MG132) or an inhibitor of ubiquitination (e.g., MLN4924) prior to the addition of the PROTAC. A rescue of protein degradation in the presence of these inhibitors confirms the intended mechanism of action.
-
Conclusion
This compound is a key enabling molecule in the field of targeted protein degradation. Its inherent ability to recruit the VHL E3 ligase makes it a valuable and versatile starting point for the development of novel PROTACs against a wide array of protein targets. Understanding its core mechanism of action is fundamental for the rational design and successful implementation of this powerful therapeutic modality. The experimental framework outlined herein provides a robust approach for the validation and characterization of new PROTACs derived from this important chemical entity.
References
(S,R,S)-Ahpc-C1-NH2 as a VHL Ligand for PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design. A key component for engaging VHL is the VHL ligand. This technical guide provides an in-depth overview of (S,R,S)-Ahpc-C1-NH2, a derivative of the potent VHL ligand (S,R,S)-AHPC (also known as VH032-NH2), and its application in the development of VHL-recruiting PROTACs.[1][2][3][4]
Mechanism of Action: The Role of this compound in PROTACs
This compound serves as the VHL-binding moiety in a PROTAC. Its high affinity and specificity for the VHL E3 ligase complex are critical for the formation of a stable ternary complex, which also includes the target protein bound to the other end of the PROTAC. The formation of this ternary complex is the pivotal event that initiates the targeted protein degradation cascade. Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Below is a diagram illustrating the general signaling pathway of a VHL-based PROTAC utilizing a ligand derived from the (S,R,S)-AHPC scaffold.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to induce degradation of the target protein in a cellular context. Below is a summary of the quantitative data for GMB-475, a PROTAC that utilizes a VHL ligand derived from the (S,R,S)-AHPC scaffold to target the BCR-ABL1 kinase.[5]
Table 1: Quantitative Biological Data for GMB-475
| Parameter | Value | Cell Line | Conditions | Reference |
| DC50 | 340 nM | K562 | 18 h treatment | |
| Dmax | 95% | K562 | 18 h treatment | |
| IC50 (Cell Proliferation) | ~1 µM | K562 | 72 h treatment | |
| IC50 (Cell Proliferation) | 1.11 µM | Ba/F3 (BCR-ABL1 transformed) | 72 h treatment |
Experimental Protocols
The development and characterization of PROTACs involve a series of key experiments to assess their binding, degradation efficacy, and cellular activity. The following are detailed methodologies for essential experiments.
Synthesis of a PROTAC using this compound
General Workflow for PROTAC Synthesis:
Step 1: Linker Attachment to this compound
-
Dissolve this compound and a bifunctional linker (e.g., one containing an NHS ester and an alkyne group) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is worked up by extraction and the crude product is purified by column chromatography to yield the VHL ligand-linker intermediate.
Step 2: Conjugation to the Target Protein Ligand
-
Dissolve the VHL ligand-linker intermediate and the target protein ligand (functionalized with a complementary group, e.g., an azide) in a suitable solvent system, such as a mixture of tert-butanol and water.
-
Add the copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, along with a copper-stabilizing ligand such as tris(benzyltriazolylmethyl)amine (TBTA).
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Western Blot for Protein Degradation
Western blotting is a fundamental technique to quantify the extent of target protein degradation induced by a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified duration (e.g., 18 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a powerful biophysical technique used to measure the binding affinity and kinetics of a PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.
General Workflow for SPR Analysis:
Protocol Outline:
-
Immobilization: Covalently immobilize the purified VHL E3 ligase complex onto a sensor chip surface.
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized VHL surface to measure the binary interaction between the PROTAC and VHL.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
-
Ternary Complex Analysis:
-
Pre-incubate a fixed concentration of the PROTAC with a series of concentrations of the target protein.
-
Inject these mixtures over the immobilized VHL surface to measure the formation of the ternary complex.
-
Analyze the data to determine the kinetics and affinity of ternary complex formation.
-
-
Data Analysis: Analyze the sensorgram data to calculate the kinetic and affinity constants for both binary and ternary interactions. This can also be used to determine the cooperativity of ternary complex formation.
Cell Viability Assay
Cell viability assays are performed to assess the cytotoxic effects of the PROTAC on cancer cells.
Protocol using a Luminescent-Based Assay (e.g., CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add the reagent to each well and mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Analysis:
-
Subtract the background luminescence from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Generate a dose-response curve and determine the IC50 value.
-
Conclusion
This compound is a valuable chemical tool for the construction of VHL-recruiting PROTACs. Its chemical structure provides a convenient point of attachment for linkers, enabling the synthesis of a diverse range of PROTAC molecules. The successful development of PROTACs like GMB-475, which utilizes a VHL ligand based on the (S,R,S)-AHPC scaffold, demonstrates the potential of this approach for targeting challenging disease-related proteins like BCR-ABL1. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and biological evaluation of novel PROTACs based on this versatile VHL ligand. As the field of targeted protein degradation continues to expand, the use of well-characterized E3 ligase ligands such as this compound will be instrumental in the development of the next generation of PROTAC-based therapeutics.
References
(S,R,S)-Ahpc-C1-NH2: A Technical Guide for Drug Development Professionals
Introduction: (S,R,S)-Ahpc-C1-NH2 is a synthetic ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the (S,R,S)-AHPC (amino-hydroxy-phenyl-carboxamide) moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short, single-carbon (C1) amine linker. As a fundamental building block in PROTAC design, this compound enables the recruitment of the VHL E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the structure, properties, and application of this compound for researchers, scientists, and drug development professionals.
Structure and Properties
This compound is a complex molecule with a specific stereochemistry that is critical for its binding affinity to the VHL E3 ligase. The core structure is based on a hydroxylated proline derivative.
IUPAC Name: (2S,4R)-1-((S)-2-(2-aminoacetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes the available data for the parent VHL ligand, (S,R,S)-AHPC, which provides a reasonable approximation for the properties of its short-linker derivatives.
| Property | Value | Source |
| Molecular Formula | C22H30N4O3S | MedChemExpress |
| Molecular Weight | 430.57 g/mol | MedChemExpress |
| Appearance | Solid | MedChemExpress |
| Solubility | DMSO: ≥ 43 mg/mL (≥ 99.87 mM) | MedChemExpress |
| Ethanol: < 1 mg/mL (insoluble) | MedChemExpress | |
| Water: < 1 mg/mL (insoluble) | MedChemExpress | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | MedChemExpress |
Role in PROTAC Technology and Signaling Pathway
This compound is a key component in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The (S,R,S)-AHPC portion of the molecule binds to the VHL E3 ligase, while the terminal amine of the C1 linker provides a point of attachment for a ligand that binds to the protein of interest.
The general mechanism of action for a PROTAC utilizing a VHL ligand like this compound is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation. The PROTAC molecule is released and can participate in further rounds of degradation.
dot
Caption: The PROTAC signaling pathway illustrating the formation of the ternary complex and subsequent ubiquitination and degradation of the target protein.
Experimental Protocols
General Synthesis of the (S,R,S)-AHPC Core
The synthesis of the (S,R,S)-AHPC core typically involves the coupling of three key fragments:
-
(S)-tert-leucine derivative
-
(2S,4R)-4-hydroxyproline derivative
-
A 4-(4-methylthiazol-5-yl)benzylamine derivative
A representative, though not exhaustive, synthetic workflow is outlined below.
dot
Caption: A generalized workflow for the synthesis of (S,R,S)-AHPC and its subsequent functionalization with a C1-amine linker.
Disclaimer: This is a generalized protocol. Specific reagents, reaction conditions, and purification methods would need to be optimized.
Characterization
The structural confirmation of this compound would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.
Applications in Drug Discovery and Development
This compound serves as a critical starting material for the synthesis of PROTACs targeting a wide range of proteins implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The short C1 linker can be advantageous in cases where a more rigid and constrained ternary complex is desired for optimal protein degradation.
Researchers can utilize this compound in the following applications:
-
PROTAC Library Synthesis: The terminal amine allows for the straightforward conjugation to a variety of target protein ligands containing a carboxylic acid or other suitable functional group, enabling the rapid generation of a library of PROTACs for screening.
-
Structure-Activity Relationship (SAR) Studies: By systematically varying the target protein ligand while keeping the this compound moiety constant, researchers can perform SAR studies to optimize the potency and selectivity of their PROTACs.
-
Target Validation: The synthesis of a PROTAC using this compound can be a powerful tool to validate the therapeutic potential of a target protein by observing the phenotypic effects of its degradation.
Conclusion
This compound is a valuable chemical tool for the development of VHL-based PROTACs. Its well-defined structure and reactive handle for conjugation make it an essential building block for researchers aiming to harness the power of targeted protein degradation. While specific experimental data for this particular linker derivative is limited in the public domain, the extensive knowledge of the parent (S,R,S)-AHPC ligand provides a strong foundation for its application in drug discovery and development. As the field of targeted protein degradation continues to evolve, the demand for well-characterized and readily available ligand-linker conjugates like this compound is expected to grow.
(S,R,S)-Ahpc-C1-NH2: A Technical Guide to a Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-C1-NH2 is a synthetic chemical compound that serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, incorporating the (S,R,S)-AHPC core, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short C1 alkyl linker with a terminal amine group[1][2][3][4]. This bifunctional molecule is not a therapeutic agent in itself but rather a versatile building block for the synthesis of PROTACs, a novel class of drugs designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal system. This guide provides an in-depth overview of the discovery, development, and application of this compound in the field of targeted protein degradation.
Discovery and Development of the (S,R,S)-AHPC VHL Ligand
The development of the (S,R,S)-AHPC core, also known as VH032, emerged from structure-based design efforts aimed at creating small molecule ligands that mimic the binding of the hypoxia-inducible factor-1α (HIF-1α) protein to VHL[5]. Under normal oxygen conditions, HIF-1α is hydroxylated on a proline residue, which allows it to be recognized and bound by VHL, leading to its ubiquitination and subsequent degradation by the proteasome. By mimicking this interaction, researchers developed potent VHL ligands.
The (S,R,S)-AHPC scaffold was optimized from earlier generation compounds to achieve high binding affinity and specificity for VHL. The stereochemistry of the molecule is critical for its activity. The development of these ligands was a significant breakthrough, as it provided a crucial "handle" to recruit the VHL E3 ligase for the targeted degradation of other proteins via the PROTAC technology.
Quantitative Data: Binding Affinities of VHL Ligands
The binding affinity of the VHL ligand to the VHL E3 ligase is a critical parameter for the efficacy of a PROTAC. While the specific binding affinity for this compound is not extensively reported in the public domain, the affinity of its core, VH032, and other derivatives has been characterized.
| Compound/Ligand | Binding Affinity (Kd or Ki) | Assay Method | Reference |
| VH032 (core of (S,R,S)-AHPC) | 185 nM (Kd) | Not Specified | |
| BODIPY FL VH032 | 3.01 nM (Kd) | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | |
| MZ1 (PROTAC containing VH032) | 6.3 nM (Ki) | TR-FRET | |
| VH032 amine | 5.7 µM (Ki) | TR-FRET | |
| VH298 | 80 nM (Kd) | Fluorescence Polarization (FP) | |
| VH298 | 18.9 nM (Ki) | TR-FRET |
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound functions as the VHL-recruiting moiety within a PROTAC. A PROTAC is a heterobifunctional molecule with three components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, (S,R,S)-AHPC), and a linker that connects the two. The mechanism of action involves the PROTAC simultaneously binding to the POI and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively eliminating the target protein from the cell.
Experimental Protocols
Synthesis of a PROTAC using this compound via Amide Bond Formation
This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid-functionalized ligand of a target protein. The specific reaction conditions may need to be optimized based on the properties of the target protein ligand.
Materials and Reagents:
-
This compound hydrochloride
-
Target protein ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates
-
Liquid Chromatography-Mass Spectrometry (LC-MS) instrumentation
-
Flash column chromatography system or preparative HPLC
Procedure:
-
Reagent Preparation:
-
Dissolve the carboxylic acid-functionalized target protein ligand (1.0 equivalent) in anhydrous DMF to a concentration of approximately 0.1 M.
-
In a separate vial, dissolve this compound hydrochloride (1.1 equivalents) in anhydrous DMF. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 5-10 minutes.
-
Prepare a fresh solution of HATU (1.2 equivalents) in anhydrous DMF.
-
-
Carboxylic Acid Activation:
-
To the solution of the target protein ligand, add DIPEA (3.0 equivalents).
-
Slowly add the HATU solution to the mixture while stirring.
-
Allow the activation to proceed for 15-20 minutes at room temperature.
-
-
Amide Coupling Reaction:
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., 5-10% methanol in dichloromethane) or by LC-MS to confirm the formation of the desired product.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS, ¹H NMR, and ¹³C NMR.
-
Conclusion
This compound is a valuable and widely used chemical tool in the rapidly advancing field of targeted protein degradation. Its high affinity and specificity for the VHL E3 ligase, combined with a versatile linker attachment point, make it an essential component for the rational design and synthesis of novel PROTAC degraders. This guide provides a foundational understanding of its discovery, mechanism of action, and practical application, intended to support researchers and drug developers in their efforts to create next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
The Stereochemistry and Application of (S,R,S)-Ahpc-C1-NH2 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of (S,R,S)-Ahpc-C1-NH2, a synthetic ligand-linker conjugate crucial in the field of targeted protein degradation. This molecule incorporates the (S,R,S)-Ahpc scaffold, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a one-carbon amine linker. This configuration makes it a valuable building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This document details the stereochemical importance of the Ahpc core, presents quantitative data on related analogs, outlines relevant experimental protocols, and visualizes its mechanism of action within the ubiquitin-proteasome system.
Introduction to this compound
This compound is a key chemical tool in the development of PROTACs, a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery.[1][2][3][4] PROTACs are bifunctional molecules comprising two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1]
The (S,R,S)-Ahpc moiety serves as the E3 ligase-recruiting ligand, specifically targeting the VHL protein. The defined (S,R,S) stereochemistry is critical for high-affinity binding to the VHL substrate recognition subunit. The "-C1-NH2" component is a short linker terminating in a primary amine, which serves as a versatile chemical handle for conjugation to a POI ligand, completing the PROTAC structure.
The Role in PROTAC-Mediated Degradation
The primary function of this compound, once incorporated into a PROTAC, is to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This process of targeted protein degradation offers a powerful alternative to traditional inhibition, with the potential for improved potency and selectivity.
Physicochemical and Biological Data
While specific quantitative data for the this compound variant is not extensively published, data from highly similar analogs, including the parent VHL ligand and derivatives with different linkers, provide valuable insights.
Table 1: Properties of (S,R,S)-Ahpc Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| (S,R,S)-AHPC | 1448297-52-6 | C22H30N4O3S | 430.56 | Core VHL Ligand |
| (S,R,S)-AHPC monohydrochloride | 1448189-80-7 | C22H31ClN4O3S | 467.02 | Hydrochloride salt of core ligand |
| (S,R,S)-AHPC-C6-NH2 | 2306389-03-5 | C29H43N5O4S | 557.75 | 6-carbon alkyl amine linker |
| (S,R,S)-AHPC-C10-NH2 dihydrochloride | 2341796-75-4 | C33H53Cl2N5O3S | 674.78 | 10-carbon alkyl amine linker |
Table 2: Biological Activity of a Functionalized AHPC Analog
| Compound | Target | Cell Line | DC50 | Dmax | Assay Duration |
| AHPC(Me)-C6-NH2 | FBXO22 | Jurkat | 77 nM | 99% | 5 hours |
| DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. |
Experimental Protocols
The following sections describe generalized methodologies relevant to the synthesis and application of Ahpc-based PROTAC building blocks. These protocols are derived from published procedures for similar compounds and should be adapted and optimized for specific research applications.
General Synthesis of an Amide-Linked PROTAC
This protocol outlines the coupling of an amine-functionalized linker, such as this compound, to a carboxylic acid group on a target protein ligand.
Procedure:
-
Activation: To a solution of the target protein ligand containing a carboxylic acid (1 equivalent) in N,N-dimethylformamide (DMF), add a coupling reagent such as HATU (2 equivalents).
-
Coupling: Add this compound (1.1 equivalents) to the mixture, followed by the addition of a non-nucleophilic base like triethylamine (6 equivalents).
-
Reaction: Stir the reaction mixture at room temperature (approx. 25°C) for 1-2 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final PROTAC.
Stock Solution Preparation for In Vitro Assays
Accurate preparation of stock solutions is critical for reproducible biological data.
Procedure for a 10 mM Stock in DMSO:
-
Calculate the mass of this compound (or its derivative) required for the desired volume of a 10 mM solution. For example, for 1 mL of a 10 mM stock of (S,R,S)-AHPC-C6-NH2 (MW = 557.75), 5.58 mg would be required.
-
Weigh the solid compound into a sterile microcentrifuge tube.
-
Add the calculated volume of newly opened, anhydrous DMSO.
-
Facilitate dissolution by vortexing and, if necessary, using an ultrasonic bath.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Conclusion
This compound represents a refined chemical tool for researchers in drug discovery, providing a validated, high-affinity VHL ligand with a versatile linker for the construction of PROTACs. The defined stereochemistry of the Ahpc core is paramount for its biological function. The methodologies and data presented herein serve as a comprehensive resource for the effective utilization of this and related compounds in the pursuit of novel therapeutics based on targeted protein degradation. As the field of PROTACs continues to expand, the strategic use of well-characterized building blocks like this compound will be essential for accelerating the development of next-generation medicines.
References
(S,R,S)-Ahpc-C1-NH2: A Technical Guide to Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of (S,R,S)-Ahpc-C1-NH2 as a foundational component for inducing protein ubiquitination through the design of Proteolysis-Targeting Chimeras (PROTACs). We delve into the core mechanism, provide detailed experimental protocols, and present quantitative data from successful PROTACs utilizing the (S,R,S)-AHPC scaffold.
Introduction to this compound and PROTAC Technology
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the potent (S,R,S)-AHPC-based ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, appended with a short, single-carbon linker terminating in an amine group (-NH2). This amine functionality serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI).
The primary application of this compound is in the construction of PROTACs. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins. By simultaneously binding to the target protein and an E3 ligase, a PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Mechanism of Action: The PROTAC-Induced Ubiquitination Pathway
PROTACs assembled using the this compound scaffold operate through a catalytic mechanism to induce the degradation of a target protein. The process can be summarized in the following key steps:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, brings the target protein and the VHL E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.
-
Polyubiquitination: The process is repeated to form a polyubiquitin chain on the target protein.
-
Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.
-
PROTAC Recycling: The PROTAC is then released and can engage another target protein and E3 ligase molecule, acting catalytically.
Quantitative Data of (S,R,S)-AHPC-Based PROTACs
While specific data for PROTACs constructed directly with the -C1-NH2 linker is not yet widely published, the efficacy of the core (S,R,S)-AHPC VHL ligand is well-documented. Below is a summary of quantitative data from highly effective PROTACs that utilize this scaffold.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | IC50 (Proliferation) | Reference |
| SIAIS178 | BCR-ABL | K562 | 8.5 nM | >90% (at 100 nM) | 24 nM | [1] |
| AHPC(Me)-C6-NH2 | FBXO22 | Jurkat | 77 nM | 99% | Not Reported | [2] |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved. IC50: The concentration of the PROTAC that inhibits 50% of cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of PROTACs developed from this compound.
Western Blotting for Protein Degradation
This protocol is used to quantify the extent of target protein degradation following PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., K562 for BCR-ABL, Jurkat for FBXO22)
-
(S,R,S)-AHPC-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 4-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Immunoprecipitation for Ubiquitination Assay
This protocol is used to confirm that the PROTAC-induced degradation is mediated by ubiquitination.
Materials:
-
Cell line expressing the target protein
-
(S,R,S)-AHPC-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Primary antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Co-treat with a proteasome inhibitor for the last 4-6 hours of the incubation to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein overnight at 4°C with gentle rotation.
-
Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the immune complexes.
-
Washes: Pellet the beads and wash several times to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluate by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample compared to the control indicates ubiquitination of the target protein.
Conclusion
This compound represents a valuable chemical tool for the development of potent and selective PROTACs. Its (S,R,S)-AHPC core provides a high-affinity handle for the VHL E3 ligase, a critical component for inducing protein ubiquitination and subsequent degradation. The terminal amine linker allows for straightforward conjugation to a wide array of target-binding ligands. The experimental protocols and quantitative data presented in this guide provide a solid framework for researchers and drug developers to design and evaluate novel PROTACs based on this versatile scaffold, ultimately contributing to the advancement of targeted protein degradation as a therapeutic modality.
References
A Technical Guide to Utilizing (S,R,S)-Ahpc-C1-NH2 in Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-Ahpc-C1-NH2 is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. As a synthetic E3 ligase ligand-linker conjugate, it incorporates the (S,R,S)-Ahpc moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a C1 amine linker. This configuration makes it an essential building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This guide provides an in-depth overview of the core principles for using this compound in research, including its mechanism of action, key quantitative data from relevant studies, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.
Core Principles and Mechanism of Action
This compound serves as the E3 ligase-recruiting component of a PROTAC. The amine group on the C1 linker provides a reactive handle for conjugation to a ligand that binds to a specific protein of interest (POI). The resulting PROTAC acts as a molecular bridge, bringing the POI into close proximity with the VHL E3 ligase complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. Poly-ubiquitination marks the POI for recognition and degradation by the 26S proteasome, thereby reducing its cellular levels.[1][2] The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
A critical aspect of using VHL-based ligands like (S,R,S)-Ahpc is the potential for improved solubility and favorable pharmacokinetic properties compared to some other E3 ligase ligands, making them suitable for in vivo studies.[3]
Quantitative Data on PROTACs Utilizing VHL Ligands
The efficacy of PROTACs synthesized using VHL ligands can be quantified by various metrics, primarily the half-maximal degradation concentration (DC50) and the half-maximal growth inhibition concentration (GI50). The following tables summarize key quantitative data from studies on PROTACs that employ a VHL-recruiting moiety, such as (S,R,S)-Ahpc.
Table 1: In Vitro Degradation and Proliferation Inhibition Data for MEK1/2 Degrader MS432
The PROTAC MS432 was synthesized using a VHL ligand and targets MEK1 and MEK2 for degradation.
| Cell Line | Target Protein | DC₅₀ (nM) | GI₅₀ (nM) | Reference |
| HT29 | MEK1 | 31 | 130 | |
| HT29 | MEK2 | 17 | 130 | |
| COLO 205 | MEK1 | 18 ± 7 | Not Reported | |
| COLO 205 | MEK2 | 11 ± 2 | Not Reported | |
| UACC257 | MEK1 | 56 ± 25 | Not Reported | |
| UACC257 | MEK2 | 27 ± 19 | Not Reported | |
| SK-MEL-28 | MEK1 | 31 | 83 | |
| SK-MEL-28 | MEK2 | 9.3 | 83 |
Table 2: In Vitro Degradation Data for FBXO22 Degrader
A PROTAC utilizing an AHPC-based VHL ligand was developed to target FBXO22.
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Jurkat | FBXO22 | 77 | 99 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in PROTAC development and evaluation. The following sections outline key experimental protocols derived from relevant research.
Synthesis of a VHL-based PROTAC
This is a generalized protocol for the synthesis of a PROTAC by coupling this compound with a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).
-
Dissolution: Dissolve the POI-COOH (1 equivalent), this compound (1 equivalent), and a peptide coupling reagent such as HATU (1.2 equivalents) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Cell Culture and PROTAC Treatment
-
Cell Lines: Culture human cancer cell lines (e.g., HT29, COLO 205 for MEK degradation studies) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere overnight.
-
PROTAC Preparation: Prepare a stock solution of the PROTAC in dimethyl sulfoxide (DMSO). Make serial dilutions of the PROTAC stock solution in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the PROTAC at various concentrations. Include a vehicle control (DMSO) in parallel.
-
Incubation: Incubate the cells with the PROTAC for the desired time periods (e.g., 24, 48, or 72 hours) to assess protein degradation and cellular effects.
Quantification of Protein Degradation by Western Blotting
-
Cell Lysis: After PROTAC treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control band intensity to determine the relative protein levels.
Cell Viability/Proliferation Assay
-
Seeding: Seed cells in 96-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay: Add a viability reagent such as CellTiter-Glo® or MTT to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ values by fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key mechanisms and workflows associated with the use of this compound-based PROTACs.
Caption: General mechanism of action for a PROTAC utilizing (S,R,S)-Ahpc.
Caption: Inhibition of the MAPK/ERK pathway via VHL-based PROTAC-mediated degradation of MEK1/2.
Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.
Conclusion
This compound is a versatile and powerful tool for researchers engaged in the development of novel therapeutics based on targeted protein degradation. Its ability to effectively recruit the VHL E3 ligase makes it a cornerstone in the synthesis of potent and selective PROTACs. By understanding the fundamental principles of its application, leveraging established quantitative metrics for efficacy, and adhering to detailed experimental protocols, scientists can effectively harness the potential of this molecule to explore new avenues in drug discovery and chemical biology. The provided data, protocols, and visualizations serve as a comprehensive resource to guide the successful implementation of this compound in research endeavors.
References
(S,R,S)-Ahpc-C1-NH2: A Technical Guide to its Application as a Chemical Probe for the Von Hippel-Lindau (VHL) E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S,R,S)-Ahpc-C1-NH2, a crucial chemical probe and building block in the field of targeted protein degradation. As a derivative of the potent Von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC (also known as VH032-NH2), this molecule incorporates a single-carbon amine linker, rendering it a versatile tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the mechanism of action, summarizes key quantitative data for related compounds, provides in-depth experimental protocols for its characterization, and outlines its synthesis and application in PROTAC development workflows. The included diagrams, data tables, and methodologies are intended to equip researchers with the necessary information to effectively utilize this compound in their drug discovery and chemical biology endeavors.
Introduction: The Role of this compound in Targeted Protein Degradation
The Von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL-Elongin B-Elongin C (VBC) E3 ubiquitin ligase complex. This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. The interaction between VHL and HIF-1α is mediated by the hydroxylation of specific proline residues on HIF-1α.
Small molecules that can bind to VHL have been instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase, a ligand for a protein of interest (POI), and a chemical linker. By simultaneously binding to both the E3 ligase and the POI, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.
This compound is a key synthetic intermediate that incorporates the (S,R,S)-AHPC core, a high-affinity VHL ligand, appended with a C1 amine linker. This amine group serves as a convenient attachment point for conjugating a POI ligand, making it a foundational building block for the modular synthesis of VHL-recruiting PROTACs.
Mechanism of Action
This compound functions as a chemical probe by specifically binding to the HIF-1α binding pocket of VHL. This binding event allows it to act as a VHL-recruiting moiety within a PROTAC. When incorporated into a PROTAC, the this compound portion of the molecule engages the VHL E3 ligase complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Quantitative Data
While specific binding affinity and cellular potency data for the unconjugated this compound are not extensively reported in peer-reviewed literature, the binding characteristics of its parent compound, (S,R,S)-AHPC (VH032-NH2), and related VHL ligands are well-documented. These values provide a strong indication of the expected affinity of the VHL-binding moiety of any PROTAC synthesized using this building block.
Table 1: Binding Affinities of Representative VHL Ligands
| Compound | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| VH032 | SPR | 185 | [1] | |
| VHL-IN-1 | Not Specified | 37 | [2] | |
| VL285 | Not Specified | 340 | [2] | |
| VHL Ligand 14 | Not Specified | 196 | [2] |
Table 2: Degradation Potency of a PROTAC Utilizing a VHL Ligand
| PROTAC | Target Protein | Cell Line | DC50 | Reference |
| GMB-475 (incorporates (S,R,S)-AHPC) | BCR-ABL1 | Ba/F3 | 1.11 µM (IC50 of degradation) | [3] |
| ARV-771 (incorporates (S,R,S)-AHPC-Me) | BET proteins | CRPC cells | <1 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize VHL ligands like this compound and the PROTACs derived from them.
VHL Binding Affinity Determination
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the VHL protein.
Materials:
-
Purified recombinant VHL protein complex (VBC: VHL, Elongin B, and Elongin C)
-
Fluorescently labeled HIF-1α peptide tracer (e.g., FAM-DEALA-Hyp-YIPD) or a fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)
-
Assay Buffer: 25 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Test compound (this compound or derived PROTAC) dissolved in DMSO
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Tracer and Protein Titration:
-
To determine the optimal concentrations, perform a saturation binding experiment by titrating the VHL protein against a fixed concentration of the fluorescent tracer.
-
Select a VHL concentration that results in a stable and significant polarization window (typically around 75% of the maximal signal).
-
-
Competition Assay:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to a 2x working concentration. The final DMSO concentration in the assay should be ≤1%.
-
To the wells of a 384-well plate, add 10 µL of the 2x test compound solution.
-
Add 5 µL of 4x VHL protein solution.
-
Add 5 µL of 4x fluorescent tracer solution.
-
Include controls:
-
0% Inhibition (High Signal): VHL protein + tracer + vehicle (DMSO).
-
100% Inhibition (Low Signal): Tracer only (no VHL).
-
Positive Control: A known VHL inhibitor (e.g., VH032).
-
-
Incubate the plate at room temperature for 15-60 minutes, protected from light.
-
Measure fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Materials:
-
Purified recombinant VHL protein complex
-
This compound or derived PROTAC
-
Dialysis buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both the VHL protein and the ligand against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and ligand.
-
Degas both solutions before the experiment.
-
-
ITC Experiment:
-
Load the VHL protein into the sample cell (typically at a concentration of 10-20 µM).
-
Load the ligand into the injection syringe (typically at a 10-fold higher concentration than the protein).
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection (typically smaller volume) which is usually discarded from the data analysis.
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Subtract the heat of dilution (determined by injecting the ligand into the buffer alone).
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Cellular Activity Assessment
This assay measures the transcriptional activity of HIF-1α. Inhibition of the VHL-HIF-1α interaction by a VHL ligand (or a PROTAC that sequesters VHL) leads to HIF-1α stabilization and increased expression of a luciferase reporter gene under the control of an HRE promoter.
Materials:
-
A suitable cell line (e.g., HEK293T, HeLa) stably or transiently expressing an HRE-luciferase reporter construct.
-
Cell culture medium and supplements.
-
Test compound.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the HRE-reporter cell line in a 96-well white, clear-bottom plate at an appropriate density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with the compound dilutions and a vehicle control (e.g., DMSO).
-
Incubate for a suitable period (e.g., 6-24 hours) to allow for HIF-1α stabilization and reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol of the luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase signal (e.g., to a co-transfected control reporter like Renilla luciferase or to cell viability).
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the logarithm of the compound concentration to determine the EC50 value.
-
This workflow is used to assess the degradation of a specific target protein by a PROTAC derived from this compound.
Materials:
-
Cell line expressing the protein of interest.
-
PROTAC compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Equipment for protein quantification (e.g., BCA assay).
-
Reagents and equipment for SDS-PAGE and Western blotting or for mass spectrometry-based proteomics.
Procedure:
-
Cell Treatment:
-
Treat cells with varying concentrations of the PROTAC for a specific time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the total protein concentration.
-
-
Proteomic Analysis:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Mass Spectrometry: Digest protein lysates with trypsin, label peptides if using multiplexing, and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Western Blot: Quantify the band intensities for the target protein and normalize to the loading control. Determine the concentration at which 50% of the protein is degraded (DC50).
-
Mass Spectrometry: Analyze the data to identify and quantify thousands of proteins. Determine the relative abundance of the target protein and other proteins across different treatment conditions to assess both on-target degradation and off-target effects.
-
Synthesis
The synthesis of this compound typically involves the modification of the parent VHL ligand, (S,R,S)-AHPC (VH032-NH2). A common strategy is to acylate the primary amine of VH032-NH2 with a protected amino acid, followed by deprotection. For a C1 linker, this would involve coupling with a protected glycine equivalent.
A representative synthetic scheme is as follows:
-
Protection: The primary amine of a suitable building block is protected (e.g., with a Boc group).
-
Coupling: The protected amino acid is coupled to the (S,R,S)-AHPC core structure.
-
Deprotection: The protecting group is removed to yield the final this compound.
Visualizations
Signaling Pathway
Caption: VHL-HIF-1α signaling pathway under normoxia and hypoxia/VHL inhibition.
Experimental Workflows
Caption: Experimental workflow for the development and characterization of a PROTAC.
Conclusion
This compound is a valuable chemical probe and a fundamental building block for the synthesis of VHL-recruiting PROTACs. Its design allows for the modular and efficient construction of novel protein degraders. This guide provides a comprehensive resource for researchers, offering insights into its mechanism of action, relevant quantitative data for associated compounds, and detailed experimental protocols for its characterization and application. The provided workflows and diagrams serve as a roadmap for the successful utilization of this compound in the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempro-innovations.com [chempro-innovations.com]
Investigating the Binding Affinity of (S,R,S)-Ahpc-C1-NH2 to VHL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc-C1-NH2. This molecule is a derivative of the well-characterized VHL ligand (S,R,S)-AHPC and is utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] The affinity of the VHL ligand is a critical parameter for the efficacy of such degraders.
Introduction to VHL and Its Ligands
The von Hippel-Lindau protein (VHL) is the substrate recognition component of the VCB-Cul2 E3 ubiquitin ligase complex.[3] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. The interaction between VHL and HIF-1α is mediated by the hydroxylation of specific proline residues on HIF-1α. Small molecules that can mimic this interaction are of significant interest as they can be incorporated into PROTACs to recruit VHL to a desired target protein for degradation.
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC core, a potent VHL ligand, with a C1-amine linker.[4][5] This linker provides a point of attachment for a ligand that binds to a target protein, thus forming a heterobifunctional PROTAC molecule.
Binding Affinity of VHL Ligands
| Compound | Assay Type | Measured Value | Reference |
| (S,R,S)-AHPC (VH032-NH2) | Not Specified | Not Specified in provided results | |
| VH-298 (related VHL ligand) | Kd | 80 to 90 nM | |
| VHL Ligand 14 | IC50 | 196 nM | |
| VL285 | IC50 | 0.34 µM | |
| VHL-IN-1 | Kd | 37 nM |
Note: The binding affinity of this compound is expected to be in a similar range to its parent compound. However, the addition of the linker may slightly modulate the binding affinity, and empirical determination is necessary for precise characterization.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity of ligands to the VHL protein.
Fluorescence Polarization (FP) Assay
This is a common method to measure the binding of a small molecule to a larger protein in solution.
Principle: A fluorescently labeled VHL ligand (tracer) is excited with polarized light. When the tracer is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger VHL protein, its rotation slows, leading to an increase in fluorescence polarization. A test compound that binds to VHL will compete with the tracer, causing a decrease in polarization, which is proportional to its binding affinity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the VHL protein complex (e.g., VCB complex: VHL, Elongin B, and Elongin C) in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a stock solution of a fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide or a fluorescently tagged small molecule VHL ligand).
-
Prepare serial dilutions of the test compound, this compound, in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a fixed concentration of the VHL protein complex to each well.
-
Add the serially diluted test compound to the wells.
-
Add a fixed concentration of the fluorescently labeled VHL ligand to all wells.
-
Include controls: wells with no test compound (maximum polarization) and wells with no VHL protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Principle: A solution of the ligand is titrated into a solution of the protein in a highly sensitive calorimeter. The heat released or absorbed during the binding event is measured after each injection. As the protein becomes saturated with the ligand, the heat change diminishes.
Protocol:
-
Sample Preparation:
-
Express and purify the VHL protein complex.
-
Prepare a solution of the VHL protein in a well-defined buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare a solution of this compound in the same buffer. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Load the VHL protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.
Principle: The VHL protein is immobilized on a sensor chip. When a solution containing this compound is flowed over the surface, the binding of the ligand to the protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. The rate of association and dissociation can be measured to determine the binding kinetics (kon and koff) and the dissociation constant (Kd).
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the purified VHL protein complex onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.
-
-
SPR Measurement:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analyte over the sensor and reference flow cells at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic rate constants (kon and koff) and the dissociation constant (Kd = koff/kon).
-
Visualizations
VHL-HIF-1α Signaling Pathway
The following diagram illustrates the central role of VHL in the degradation of HIF-1α under normal oxygen conditions.
Caption: VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow for PROTAC Ternary Complex Formation and Target Degradation
This diagram outlines the key steps in evaluating the efficacy of a PROTAC that utilizes a VHL ligand like this compound.
Caption: A generalized experimental workflow for the development and evaluation of a VHL-based PROTAC.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of PROTACs using (S,R,S)-Ahpc-C1-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. (S,R,S)-Ahpc-C1-NH2 is a widely used, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, functionalized with a terminal primary amine for convenient conjugation to a POI ligand. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PROTACs utilizing this compound.
Key Concepts
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome. The efficiency of a PROTAC is determined by several factors, including the binding affinities of its ligands, the length and composition of the linker, and the stability of the ternary complex.
Data Presentation: Performance of a VHL-based PROTAC
To illustrate the application of (S,R,S)-Ahpc-based ligands in PROTAC development, we present data on LC-2, a first-in-class PROTAC for the degradation of oncogenic KRAS G12C.[1][2][3] LC-2 is synthesized by coupling a derivative of the KRAS G12C inhibitor MRTX849 with a VHL ligand analogous to (S,R,S)-Ahpc.[1][4]
| PROTAC Name | Target Protein | E3 Ligase Ligand | POI Ligand | Cell Line | DC50 (µM) | Dmax (%) |
| LC-2 | KRAS G12C | (S,R,S)-Ahpc analog | MRTX849 analog | NCI-H2030 (+/+) | 0.59 ± 0.20 | ~80 |
| MIA PaCa-2 (+/+) | 0.32 ± 0.08 | ~75 | ||||
| SW1573 (+/+) | 0.76 ± 0.30 | ~90 | ||||
| NCI-H23 (+/-) | 0.25 ± 0.08 | ~90 | ||||
| NCI-H358 (+/-) | 0.52 ± 0.30 | ~40 |
Data compiled from multiple sources.
Mandatory Visualizations
PROTAC Mechanism of Action: KRAS G12C Degradation
Caption: PROTAC-mediated degradation of KRAS G12C and downstream signaling.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A typical workflow for the development of PROTACs.
Experimental Protocols
Protocol 1: Amide Coupling for PROTAC Synthesis
This protocol describes the coupling of this compound with a POI ligand containing a carboxylic acid functional group.
Materials:
-
This compound (1.0 eq)
-
POI ligand with a terminal carboxylic acid (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard organic synthesis glassware
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the POI ligand-COOH in anhydrous DMF.
-
To this solution, add HATU and DIPEA. Stir the mixture for 15-20 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated POI ligand mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl aqueous solution, saturated NaHCO3 aqueous solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 2: Cellular Protein Degradation Assay using HiBiT Technology
This protocol outlines the determination of DC50 and Dmax values for a newly synthesized PROTAC using the HiBiT protein degradation assay.
Materials:
-
CRISPR-edited cell line with the target protein endogenously tagged with HiBiT
-
LgBiT-expressing stable cell line or LgBiT expression plasmid
-
White, 96-well or 384-well clear-bottom assay plates
-
Nano-Glo® Endurazine™ Live Cell Substrate
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the HiBiT-tagged cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a white assay plate at an appropriate density and incubate overnight at 37°C with 5% CO2.
-
-
Assay Preparation:
-
Prepare a 1X solution of Nano-Glo® Endurazine™ Substrate in the assay medium.
-
Aspirate the cell culture medium from the plate and add the Endurazine™-containing medium to each well.
-
Incubate the plate for at least 2 hours at 37°C with 5% CO2 to allow for substrate equilibration.
-
-
PROTAC Treatment:
-
Prepare a serial dilution of the PROTAC in assay medium. A typical starting concentration is 10 µM.
-
Add the PROTAC dilutions and vehicle control to the respective wells.
-
-
Data Acquisition:
-
Measure luminescence at time zero and then kinetically over a desired time course (e.g., every 30 minutes for 24 hours) using a plate-based luminometer pre-equilibrated to 37°C.
-
-
Data Analysis:
-
Normalize the luminescence signal at each time point to the time-zero reading for each well.
-
Plot the normalized luminescence (as a percentage of vehicle control) against the log of the PROTAC concentration at a specific time point (e.g., 24 hours).
-
Fit the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
This protocol describes a method to measure the binding affinity and cooperativity of a PROTAC in forming a ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Streptavidin-coated chip for biotinylated protein)
-
Biotinylated VHL E3 ligase complex
-
Purified target protein (POI)
-
Synthesized PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of VHL:
-
Activate the sensor chip surface according to the manufacturer's instructions.
-
Immobilize the biotinylated VHL complex onto the streptavidin-coated sensor chip to a target response level.
-
-
Binary Interaction (PROTAC-VHL):
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the VHL-immobilized surface and a reference flow cell.
-
Measure the binding response and fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary binding affinity (Kd).
-
-
Ternary Complex Formation:
-
Prepare a series of dilutions of the PROTAC in running buffer containing a near-saturating concentration of the target protein.
-
Inject the PROTAC/POI mixtures over the VHL-immobilized surface and a reference flow cell.
-
Measure the binding response and fit the data to determine the ternary complex binding affinity (Kd).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the following equation: α = (Binary Kd of PROTAC to VHL) / (Ternary Kd of PROTAC+POI to VHL)
-
An α value greater than 1 indicates positive cooperativity, meaning the binding of the POI to the PROTAC enhances the binding of the PROTAC to VHL.
-
Conclusion
This compound is a valuable building block for the synthesis of VHL-recruiting PROTACs. The protocols provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the efficacy of novel PROTAC degraders. Successful application of these methods will enable the development of potent and selective therapeutics for a wide range of diseases.
References
Application Notes and Protocols for the Conjugation of a Protein Ligand to (S,R,S)-Ahpc-C1-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of a protein ligand to the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc-C1-NH2. This specific linker is a key component in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. PROTACs consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as VHL[1][2][3]. The primary amine group on this compound serves as a versatile attachment point for a target protein ligand, enabling the synthesis of a complete PROTAC molecule.
The following protocol details the chemical conjugation of a protein ligand possessing a carboxylic acid moiety to the primary amine of this compound using the widely employed 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between the two molecules.
Chemical Reaction Pathway
The conjugation process involves a two-step reaction. First, EDC and NHS activate the carboxylic acid group on the protein ligand to form a more stable and amine-reactive NHS ester. This activated ligand is then reacted with the primary amine of this compound to form a stable amide linkage.
Caption: EDC/NHS mediated amide bond formation.
Experimental Protocols
This section provides a detailed methodology for the conjugation reaction. It is crucial to perform these steps in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Protein Ligand (with -COOH) | User-provided | - |
| This compound hydrochloride | MedChemExpress | HY-135839 |
| EDC hydrochloride | Thermo Fisher | 22980 |
| N-hydroxysuccinimide (NHS) | Thermo Fisher | 24500 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |
| Activation Buffer (0.1 M MES, pH 6.0) | User-prepared | - |
| Reaction Buffer (PBS, pH 7.4) | User-prepared | - |
| High-Performance Liquid Chromatography (HPLC) system | - | - |
| Mass Spectrometer (MS) | - | - |
Protocol: EDC/NHS Coupling of Protein Ligand to this compound
This protocol is designed for a small-scale synthesis and may require optimization based on the specific properties of the protein ligand.
1. Preparation of Reagents:
-
Allow all reagents to warm to room temperature before use. EDC and NHS are moisture-sensitive.
-
Prepare a 10 mg/mL stock solution of the protein ligand in anhydrous DMF.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF. If using the hydrochloride salt, add 1.5 equivalents of DIPEA to neutralize the salt.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
2. Activation of the Protein Ligand:
-
In a clean, dry microcentrifuge tube, combine the following:
-
1.0 equivalent of the protein ligand stock solution.
-
1.5 equivalents of the EDC stock solution.
-
1.5 equivalents of the NHS stock solution.
-
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes to form the NHS ester.
3. Conjugation Reaction:
-
To the activated protein ligand mixture, add 1.2 equivalents of the this compound stock solution.
-
If necessary, adjust the pH of the reaction mixture to 7.2-7.5 with Reaction Buffer to facilitate the reaction with the primary amine[4].
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring or agitation.
4. Quenching the Reaction (Optional):
-
To quench any unreacted NHS esters, add hydroxylamine to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature[5].
5. Purification of the Conjugate:
-
Purify the resulting PROTAC conjugate from unreacted starting materials and byproducts using reverse-phase HPLC.
-
Collect fractions and analyze them by mass spectrometry to identify the desired product.
6. Characterization:
-
Confirm the identity and purity of the final PROTAC conjugate using analytical HPLC and high-resolution mass spectrometry (HRMS).
-
Further characterization can include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
Workflow Diagram
Caption: Experimental workflow for PROTAC synthesis.
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative parameters for the conjugation protocol. These values may require optimization for specific protein ligands.
| Parameter | Recommended Value | Notes |
| Molar Ratios | ||
| Protein Ligand : EDC : NHS | 1 : 1.5 : 1.5 | An excess of EDC and NHS is used to ensure efficient activation of the carboxylic acid. |
| Activated Ligand : this compound | 1 : 1.2 | A slight excess of the amine component can help drive the reaction to completion. |
| Reaction Conditions | ||
| Activation pH | 6.0 | MES buffer is suitable for the EDC/NHS activation step as it does not contain amines or carboxylates that can interfere. |
| Conjugation pH | 7.2 - 7.5 | The reaction between the NHS ester and the primary amine is most efficient at a slightly basic pH. |
| Temperature | Room Temperature (or 4°C) | |
| Duration | 2-4 hours (or overnight) | Reaction progress should be monitored by HPLC or LC-MS. |
| Solvents | ||
| Primary Solvent | Anhydrous DMF | Ensures solubility of reactants and is compatible with the chemistry. |
| Buffers | MES (activation), PBS (conjugation) | Use non-amine, non-carboxylate buffers for the activation step. |
Characterization of the Final Conjugate
Thorough characterization is essential to confirm the successful synthesis and purity of the PROTAC molecule.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to separate it from starting materials and byproducts.
-
Mass Spectrometry (MS): Confirms the identity of the conjugate by determining its molecular weight. High-resolution mass spectrometry (HRMS) provides a more accurate mass determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the formation of the amide bond and the overall structure of the PROTAC molecule. Techniques like 1H and 13C NMR are standard. For more complex protein-ligand interactions, advanced NMR techniques such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can be employed to study the binding of the final conjugate to its target protein.
Conclusion
This application note provides a comprehensive protocol for the conjugation of a carboxylate-containing protein ligand to the amine-functionalized VHL ligand, this compound, using EDC/NHS chemistry. The successful synthesis and purification of the resulting PROTAC molecule are critical steps in the development of novel therapeutics for targeted protein degradation. The provided methodologies and guidelines are intended to serve as a valuable resource for researchers in the field of drug discovery and chemical biology. Further optimization of the reaction conditions may be necessary depending on the specific characteristics of the protein ligand being used.
References
Application Notes and Protocols for Cellular Delivery of (S,R,S)-Ahpc-C1-NH2 based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The (S,R,S)-Ahpc-C1-NH2 is a pre-synthesized chemical moiety that incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase and a short C1 linker with a terminal amine group, ready for conjugation to a POI ligand.[2]
A significant hurdle in the development of effective PROTACs is their often large molecular weight and high polar surface area, which can lead to poor cell permeability and limited bioavailability.[3][4] Consequently, robust and efficient cellular delivery methods are paramount for the successful application of PROTACs in research and therapeutic settings.
These application notes provide a comprehensive overview of established cellular delivery strategies and detailed experimental protocols applicable to PROTACs constructed using the this compound VHL ligand-linker. While specific experimental data for PROTACs utilizing this exact component are not yet widely published, the principles and methods described herein are based on extensive research with other VHL-based PROTACs and represent the current best practices in the field.
Data Presentation: Performance of VHL-Based PROTACs
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key metrics include the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achievable). Cellular permeability is another critical parameter, often expressed as an apparent permeability coefficient (Papp). The following tables summarize representative data for various VHL-based PROTACs, offering a baseline for expected performance.
Table 1: In Vitro Degradation Potency of Representative VHL-Based PROTACs
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| BRD4 | PC3 | 3.3 | 97 | |
| BRD4 | EOL-1 | 0.87 | 96 | |
| SMARCA2/4 | HeLa | <10 | >75% | |
| HDAC1 | HCT116 | 910 | >90% | |
| HDAC3 | HCT116 | 640 | >90% | |
| KRAS G12C | NCI-H358 | 100 | Not Specified |
Note: This data is illustrative and performance of a specific this compound based PROTAC will be target and cell-line dependent.
Table 2: Cellular Permeability of Representative VHL-Based PROTACs
| PROTAC | Assay Type | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Citation |
| BRD4 Degrader | PAMPA | 0.5 | Not Applicable | |
| AR Degrader (VHL-based) | Caco-2 | <0.1 | 1.9 | |
| Generic VHL-PROTACs | Chloroalkane Penetration Assay | Generally low | Not Applicable |
Note: Low Papp values are common for PROTACs, often necessitating advanced delivery strategies.
Mandatory Visualizations
Caption: General mechanism of action for an this compound based PROTAC.
Caption: Experimental workflow for evaluating cellular delivery of PROTACs.
Experimental Protocols
Protocol 1: Passive Cellular Uptake and Degradation Assay
This protocol is a foundational experiment to determine the intrinsic cell permeability of the PROTAC and its ability to induce target degradation without assisted delivery.
Materials:
-
This compound based PROTAC
-
Cell line expressing the protein of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
DMSO (for stock solution)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Multi-well cell culture plates (e.g., 12-well or 24-well)
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
PROTAC Preparation: Prepare a 10 mM stock solution of the PROTAC in DMSO. Create a series of dilutions in complete cell culture medium to achieve the final desired concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours). The optimal time will depend on the turnover rate of the target protein.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies for the target protein and loading control, followed by the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: Lipid Nanoparticle (LNP) Formulation for PROTAC Delivery
This protocol describes a general method for encapsulating a hydrophobic PROTAC within LNPs to enhance its cellular uptake.
Materials:
-
This compound based PROTAC
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol (200 proof)
-
Acidic aqueous buffer (e.g., 50 mM Sodium Acetate, pH 4.0)
-
Neutral buffer for dialysis (e.g., PBS, pH 7.4)
-
Microfluidic mixing device or manual mixing setup
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at appropriate concentrations (e.g., 10-100 mM).
-
Prepare the PROTAC stock solution in ethanol.
-
Combine the lipid and PROTAC solutions in a molar ratio suitable for LNP formation (a common starting point for the lipids is a 50:10:38.5:1.5 molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid). The PROTAC-to-lipid ratio will need to be optimized.
-
-
Aqueous Phase Preparation:
-
Prepare the acidic aqueous buffer.
-
-
LNP Formulation:
-
Microfluidic Mixing: Load the lipid-PROTAC ethanol mixture and the aqueous buffer into separate syringes and connect them to a microfluidic mixing device. Set the flow rates to achieve a desired ratio (e.g., 3:1 aqueous to ethanol phase). The rapid mixing will induce self-assembly of the LNPs.
-
Manual Mixing: If a microfluidic device is not available, add the lipid-ethanol mixture dropwise to the vigorously stirring aqueous buffer. This method is less controlled but can be effective for initial screening.
-
-
Dialysis and Concentration:
-
Transfer the resulting LNP suspension to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) overnight at 4°C with several buffer changes to remove ethanol and neutralize the pH.
-
-
Characterization and Sterilization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of the PROTAC using a suitable analytical method (e.g., HPLC) after lysing the LNPs.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
-
Cellular Delivery:
-
Treat cells with the PROTAC-loaded LNPs at various concentrations.
-
Follow steps 4-8 of Protocol 1 to assess target protein degradation.
-
Protocol 3: Conjugation to a Cell-Penetrating Peptide (CPP)
This protocol outlines a general strategy for covalently linking the PROTAC to a CPP, such as TAT peptide (YGRKKRRQRRR), to facilitate direct membrane translocation or endocytosis.
Materials:
-
This compound based PROTAC
-
Cell-penetrating peptide with a reactive group (e.g., C-terminal cysteine for thiol-maleimide chemistry or a lysine for NHS-ester chemistry)
-
A bifunctional crosslinker (e.g., SMCC for amine-to-sulfhydryl linkage)
-
Reaction buffers (e.g., PBS, borate buffer)
-
Size-exclusion chromatography or dialysis system for purification
-
Mass spectrometry for conjugate confirmation
Procedure:
-
PROTAC Modification (if necessary): The terminal amine on the this compound moiety can be directly used for conjugation.
-
Crosslinker Reaction:
-
This example uses an NHS-ester to amine reaction. Dissolve the CPP (with a primary amine on a lysine side chain) in a suitable buffer (e.g., PBS, pH 7.2-8.0).
-
Dissolve an amine-reactive NHS-ester crosslinker in a dry, water-miscible organic solvent (like DMSO) and add it to the CPP solution in a molar excess.
-
Incubate at room temperature for 30-60 minutes.
-
-
Purification: Remove the excess crosslinker from the activated CPP using a desalting column or dialysis.
-
Conjugation to PROTAC:
-
Immediately add the purified, activated CPP to the this compound based PROTAC solution. The primary amine on the PROTAC will react with the crosslinker on the CPP.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Final Purification and Analysis:
-
Purify the PROTAC-CPP conjugate from unreacted components using size-exclusion chromatography or dialysis.
-
Confirm the identity and purity of the conjugate by mass spectrometry and HPLC.
-
-
Cellular Delivery:
-
Treat cells with the purified PROTAC-CPP conjugate at various concentrations.
-
Follow steps 4-8 of Protocol 1 to evaluate target protein degradation.
-
Conclusion
The successful development of PROTACs based on the this compound VHL ligand-linker is critically dependent on achieving efficient cellular delivery. While many PROTACs exhibit some degree of passive cell permeability, this is often insufficient for potent biological activity. The advanced delivery strategies outlined in these application notes, namely lipid nanoparticle encapsulation and conjugation with cell-penetrating peptides, provide robust methods to overcome this limitation. The provided protocols offer a starting point for researchers to systematically evaluate and optimize the delivery of their specific PROTAC molecules, ultimately enabling the full therapeutic and research potential of this powerful technology. It is essential to empirically determine the most effective delivery strategy for each unique PROTAC-target combination.
References
Designing a Novel PROTAC with (S,R,S)-Ahpc-C1-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific unwanted proteins from cells by co-opting the body's natural protein disposal system.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]
This document provides detailed application notes and protocols for the design and evaluation of a new PROTAC utilizing (S,R,S)-Ahpc-C1-NH2 . This key building block is a synthesized E3 ligase ligand-linker conjugate that incorporates the potent (S,R,S)-Ahpc-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] The protocols outlined herein cover the essential stages of PROTAC development, from initial design considerations to the quantitative assessment of target protein degradation.
Design and Synthesis Strategy
The design of a novel PROTAC using this compound involves the conjugation of a ligand for the protein of interest (POI) to the terminal amine group of the linker. The (S,R,S)-Ahpc moiety will serve to recruit the VHL E3 ligase.
Key Design Considerations:
-
Protein of Interest (POI) Ligand Selection: An appropriate ligand for the POI should be chosen with adequate binding affinity and a suitable attachment point for linker conjugation that does not significantly disrupt its binding to the target.
-
Linker Length and Composition: The C1 linker in this compound provides a short and relatively rigid connection. The overall linker length, including any modifications made during synthesis, is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-VHL).[3]
-
Physicochemical Properties: PROTACs are often large molecules and can have poor cell permeability. Careful consideration of properties like molecular weight, polarity, and solubility is crucial for developing orally bioavailable degraders.
A modular synthetic approach is typically employed, where the POI ligand is coupled to the this compound building block through a stable chemical bond.
Data Presentation: Quantitative Analysis of PROTAC Activity
The efficacy of a newly designed PROTAC is evaluated by several key quantitative parameters. The following tables provide a template for summarizing experimental data, with representative values for VHL-recruiting PROTACs targeting various proteins for context.
Table 1: In Vitro Binding Affinities
| PROTAC Component | Binding Partner | Assay Method | Binding Affinity (Kd) |
| (S,R,S)-Ahpc-based Ligand | VHL | Isothermal Titration Calorimetry (ITC) | 185 nM |
| POI Ligand | Protein of Interest | Surface Plasmon Resonance (SPR) | User-defined |
| New PROTAC | VHL | Fluorescence Polarization (FP) | User-defined |
| New PROTAC | Protein of Interest | SPR | User-defined |
Table 2: Ternary Complex Formation
| Complex | Assay Method | Apparent Binding Affinity (Kd) | Cooperativity (α) |
| POI-PROTAC-VHL | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | User-defined | User-defined |
Table 3: Cellular Degradation Potency and Efficacy
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| PC3 | BRD4 | 3.3 | 97 |
| EOL-1 | BRD4 | 0.87 | 96 |
| HCT116 | HDAC3 | 440 | 77 |
| Jurkat | FBXO22 | 77 | 99 |
| User-defined Cell Line | User-defined Target | User-defined | User-defined |
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
Experimental Protocols
Herein are detailed protocols for the key experiments required to evaluate a new PROTAC designed with this compound.
Protocol 1: Ternary Complex Formation Assay (In Vitro)
This protocol describes a method to assess the formation of the POI-PROTAC-VHL ternary complex using an in vitro pull-down assay.
Materials:
-
Purified recombinant Protein of Interest (POI) with an affinity tag (e.g., His-tag).
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex.
-
Newly synthesized PROTAC.
-
Affinity beads for the POI tag (e.g., Ni-NTA agarose for His-tagged POI).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Elution buffer (e.g., wash buffer with high concentration of imidazole for His-tagged POI).
-
SDS-PAGE gels and Western blot reagents.
-
Primary antibodies against VHL and the POI.
-
HRP-conjugated secondary antibodies.
Procedure:
-
Incubation: In separate microcentrifuge tubes, combine the purified POI, the new PROTAC at various concentrations, and a constant concentration of the VBC complex. Include a no-PROTAC control. Incubate at 4°C for 1-2 hours with gentle rotation.
-
Bead Binding: Add an appropriate volume of pre-equilibrated affinity beads to each tube and incubate for another 1-2 hours at 4°C to capture the POI and any interacting proteins.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using the elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the POI and VHL to detect the presence of both proteins in the eluted fraction, which indicates the formation of the ternary complex.
Protocol 2: In Vitro Ubiquitination Assay
This protocol outlines a method to determine if the PROTAC can induce the ubiquitination of the POI by the VHL E3 ligase machinery.
Materials:
-
Purified recombinant POI.
-
Purified recombinant VBC complex.
-
E1 activating enzyme (e.g., UBE1).
-
E2 conjugating enzyme (e.g., UBE2D2).
-
Ubiquitin.
-
ATP.
-
Newly synthesized PROTAC.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
SDS-PAGE gels and Western blot reagents.
-
Primary antibody against the POI.
-
HRP-conjugated secondary antibody.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, VBC complex, POI, ubiquitin, and the new PROTAC at various concentrations in the ubiquitination reaction buffer. Include a no-PROTAC control.
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against the POI. A high molecular weight smear or distinct bands above the unmodified POI band indicate poly-ubiquitination.
Protocol 3: Cellular Degradation Assay (Western Blot)
This is a standard method to quantify the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the POI.
-
Newly synthesized PROTAC dissolved in a suitable vehicle (e.g., DMSO).
-
Cell culture medium and reagents.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blot reagents.
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the new PROTAC. Include a vehicle-only control. Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
PROTAC Mechanism of Action
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A logical workflow for the evaluation of a newly designed PROTAC.
References
Application Notes and Protocols for (S,R,S)-Ahpc-C1-NH2 in the Development of PROTACs for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in oncology, offering the ability to target and eliminate disease-causing proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs mediate the degradation of the target protein through the cell's own ubiquitin-proteasome system.[2] (S,R,S)-Ahpc-C1-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in a class of highly effective PROTACs.[3] This document provides a detailed overview of the application of this compound in the context of PROTACs designed for cancer cell lines, complete with generalized experimental protocols and data presentation formats.
A PROTAC molecule is a bifunctional chimera composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] In the case of PROTACs utilizing this compound, this molecule serves as the E3 ligase-recruiting ligand. Once the PROTAC forms a ternary complex with the POI and the VHL E3 ligase, the POI is polyubiquitinated, marking it for degradation by the proteasome.[5] This event-driven mechanism allows for the catalytic nature of PROTACs, where a single molecule can induce the degradation of multiple target proteins.
Mechanism of Action: VHL-based PROTACs
The general mechanism of a VHL-based PROTAC, which would incorporate the this compound moiety, is a stepwise process within the cancer cell:
-
Cellular Entry: The PROTAC molecule first needs to penetrate the cell membrane to reach its intracellular targets.
-
Ternary Complex Formation: Inside the cell, the PROTAC simultaneously binds to the target protein of interest (POI) and the VHL E3 ligase, forming a POI-PROTAC-VHL ternary complex. The linker connecting the two ligands plays a crucial role in the stability and efficiency of this complex formation.
-
Ubiquitination of the Target Protein: The formation of the ternary complex brings the POI into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
Recycling of the PROTAC: After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, continuing its catalytic cycle.
References
- 1. Clinical considerations for the design of PROTACs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC therapy as a new targeted therapy for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation Induced by a Novel PROTAC Utilizing (S,R,S)-Ahpc-C1-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, enabling the selective elimination of disease-causing proteins.[1] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3]
(S,R,S)-Ahpc-C1-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based ligand for the Von Hippel-Lindau (VHL) E3 ligase and a linker with an amine group, ready for conjugation to a ligand for a POI.[4] This document provides a detailed protocol for utilizing Western blotting to assess the degradation of a hypothetical POI after treatment with a novel PROTAC synthesized using this compound. Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels, thereby determining the efficacy of the PROTAC.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The PROTAC molecule, incorporating the this compound component, acts as a bridge between the POI and the VHL E3 ligase. This proximity induces the transfer of ubiquitin molecules to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing protein degradation via Western blot. This workflow ensures reproducible and quantifiable results.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to measure the degradation of a POI following treatment with a PROTAC synthesized from this compound.
Materials and Reagents
-
Cell Line: A cell line endogenously expressing the POI.
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
PROTAC Stock Solution: High-concentration stock of the PROTAC (e.g., 10 mM in DMSO).
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA (Bicinchoninic acid) assay kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE Gels: Polyacrylamide gels of an appropriate percentage to resolve the POI.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-POI antibody.
-
Mouse anti-loading control antibody (e.g., GAPDH, β-actin, or β-tubulin).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system.
Cell Treatment
-
Cell Plating: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Dilution: Prepare serial dilutions of the PROTAC in cell culture medium from the stock solution. Typical final concentrations for a dose-response experiment range from 1 nM to 10 µM.
-
Treatment: Remove the old medium and add the medium containing the various concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.
Sample Preparation
-
Cell Harvest: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL per well for a 6-well plate) to each well.
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Normalization: Normalize the protein concentration of all samples with lysis buffer.
-
Denaturation: Add 4x Laemmli sample buffer to each protein sample to a final 1x concentration. Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Loading: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder.
-
Electrophoresis: Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency by staining the membrane with Ponceau S.
Immunoblotting and Detection
-
Blocking: Wash the membrane with TBST and then block with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Loading Control: If necessary, strip the membrane and re-probe for a loading control protein (e.g., GAPDH or β-actin) following the same immunoblotting steps.
Data Presentation and Analysis
-
Quantification: Quantify the band intensities for the POI and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the POI band to the intensity of the corresponding loading control band for each sample.
-
Calculation: Calculate the percentage of protein degradation relative to the vehicle-treated control using the formula: % Degradation = (1 - (Normalized POI Intensity of Treated Sample / Normalized POI Intensity of Vehicle Control)) * 100
The quantitative data should be summarized in tables for clear comparison.
Table 1: Dose-Dependent Degradation of POI at 24 Hours
| PROTAC Concentration | Normalized POI Intensity (Arbitrary Units) | % Degradation vs. Vehicle |
| Vehicle (DMSO) | 1.00 | 0% |
| 1 nM | 0.95 | 5% |
| 10 nM | 0.75 | 25% |
| 100 nM | 0.40 | 60% |
| 1 µM | 0.15 | 85% |
| 10 µM | 0.12 | 88% |
Table 2: Time-Dependent Degradation of POI with 100 nM PROTAC
| Treatment Time | Normalized POI Intensity (Arbitrary Units) | % Degradation vs. Vehicle (0h) |
| 0 hours | 1.00 | 0% |
| 4 hours | 0.85 | 15% |
| 8 hours | 0.60 | 40% |
| 16 hours | 0.45 | 55% |
| 24 hours | 0.40 | 60% |
Disclaimer: The data presented in these tables are for illustrative purposes only and represent expected trends. Actual results will vary depending on the specific POI, cell line, and experimental conditions.
References
Application Notes: Flow Cytometry Analysis of Cellular Responses to (S,R,S)-Ahpc-C1-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from within a cell.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the 26S proteasome.
The (S,R,S)-Ahpc-C1-NH2 is a key chemical moiety used in the synthesis of PROTACs. It functions as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC development due to its broad tissue expression. By incorporating this compound, a PROTAC can effectively hijack the VHL E3 ligase to induce the degradation of a specific target protein.
Flow cytometry is a powerful and high-throughput technique that plays a crucial role in the characterization of PROTACs. It enables the precise quantification of intracellular protein levels, as well as the assessment of cellular phenotypes such as apoptosis and cell cycle distribution on a single-cell basis. This allows for a detailed understanding of the efficacy and cellular consequences of PROTAC treatment.
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cells treated with PROTACs incorporating the this compound VHL ligand.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for a PROTAC utilizing the this compound VHL ligand and the typical experimental workflow for its analysis by flow cytometry.
Caption: Mechanism of Action of a VHL-recruiting PROTAC.
Caption: Experimental workflow for flow cytometry analysis.
Data Presentation
The following tables present illustrative quantitative data obtained from flow cytometry analysis of a cancer cell line treated with a hypothetical PROTAC, "PROTAC-X," which utilizes the this compound VHL ligand to target an oncoprotein.
Table 1: Target Protein Degradation
| PROTAC-X Concentration (nM) | Mean Fluorescence Intensity (MFI) of Target Protein | % of Control MFI |
| 0 (Vehicle) | 15,000 | 100% |
| 1 | 12,750 | 85% |
| 10 | 7,500 | 50% |
| 100 | 2,250 | 15% |
| 1000 | 3,000 | 20% |
Note: The increase in MFI at 1000 nM may indicate a "hook effect," a phenomenon where high concentrations of a PROTAC can inhibit the formation of the productive ternary complex.
Table 2: Apoptosis Analysis (Annexin V / Propidium Iodide Staining)
| PROTAC-X Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle) | 95 | 3 | 2 |
| 10 | 88 | 8 | 4 |
| 100 | 65 | 25 | 10 |
| 1000 | 50 | 35 | 15 |
Table 3: Cell Cycle Analysis
| PROTAC-X Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 55 | 30 | 15 |
| 10 | 60 | 25 | 15 |
| 100 | 75 | 15 | 10 |
| 1000 | 70 | 18 | 12 |
Experimental Protocols
Protocol 1: Quantification of Intracellular Target Protein Degradation
This protocol describes the measurement of intracellular target protein levels following treatment with an this compound-based PROTAC using flow cytometry.
Materials:
-
Cell line expressing the target protein of interest
-
This compound-based PROTAC
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against the target protein (conjugated to a fluorophore)
-
Isotype control antibody (conjugated to the same fluorophore)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth and ensures they are sub-confluent at the time of harvest.
-
Treatment: Treat the cells with a dose-response range of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution. Transfer the cell suspension to flow cytometry tubes.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend in 1 mL of Permeabilization Buffer. Incubate for 15 minutes at room temperature.
-
Antibody Staining: Centrifuge the permeabilized cells and resuspend the pellet in 100 µL of Permeabilization Buffer containing the fluorescently conjugated primary antibody or the isotype control. Incubate for 30-60 minutes at 4°C in the dark.
-
Washing: Add 1 mL of Permeabilization Buffer to each tube, centrifuge, and discard the supernatant. Repeat this wash step twice.
-
Data Acquisition: Resuspend the final cell pellet in 500 µL of PBS. Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC). Determine the Mean Fluorescence Intensity (MFI) for the target protein in each sample and normalize to the vehicle control.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining
This protocol details the detection of apoptosis in cells treated with an this compound-based PROTAC by staining for externalized phosphatidylserine with Annexin V and for membrane integrity with Propidium Iodide (PI).
Materials:
-
Treated cells
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V (or other fluorophore)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells, as apoptotic cells may detach. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
Data Analysis: Differentiate cell populations: Live (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), and Late Apoptotic/Necrotic (Annexin V+, PI+).
Protocol 3: Cell Cycle Analysis
This protocol outlines the assessment of cell cycle distribution in response to treatment with an this compound-based PROTAC.
Materials:
-
Treated cells
-
PBS
-
Cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing RNase A. Incubate at 37°C for 30 minutes.
-
DNA Staining: Add 500 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the PI signal.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Logical Relationships in Data Analysis
The following diagram illustrates the logical flow of data analysis for a comprehensive evaluation of a PROTAC's effects.
Caption: Logical flow for interpreting multi-parametric flow cytometry data.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Protein Degradation Using an (S,R,S)-Ahpc-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. These molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By forming a ternary complex between the target protein and the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.
(S,R,S)-Ahpc-C1-NH2 is a key building block for constructing PROTACs. It is a pre-synthesized conjugate that contains a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a short, single-carbon aliphatic amine linker.[1][2] This ready-to-use component simplifies the synthesis of PROTACs, allowing researchers to focus on coupling it with a suitable ligand for their protein of interest (POI).
This document provides detailed application notes and protocols for the use of a PROTAC synthesized from this compound for the degradation of a specific target protein. While specific data for a PROTAC utilizing the C1 linker is not yet extensively published, we will use the degradation of F-box only protein 22 (FBXO22) by a closely related VHL-recruiting PROTAC with a C6 alkyl linker, AHPC(Me)-C6-NH2, as a representative example.[3] The principles and methodologies described herein are directly applicable to PROTACs constructed with this compound.
Principle of Action: PROTAC-Mediated Protein Degradation
PROTACs function catalytically to induce the degradation of a target protein. The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase (in this case, VHL), forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can engage another target protein molecule, repeating the degradation cycle.
Representative Target: FBXO22 Degradation
FBXO22 is a substrate recognition component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex. The following data is for the degradation of FBXO22 by the VHL-recruiting PROTAC, AHPC(Me)-C6-NH2, in MOLT-4 cells.[3]
| Parameter | Value | Cell Line |
| DC₅₀ | 77 nM | MOLT-4 |
| Dₘₐₓ | 99% | MOLT-4 |
| Time to Dₘₐₓ | 5 hours | MOLT-4 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of a PROTAC synthesized from this compound.
Cell Culture and Treatment
-
Cell Line: MOLT-4 (human acute lymphoblastic leukemia) or other relevant cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
PROTAC Preparation: Prepare a 10 mM stock solution of the PROTAC in DMSO. Further dilute in culture medium to the desired final concentrations.
-
Treatment: Seed cells at a density of 0.5 x 10⁶ cells/mL. Add the diluted PROTAC to the cell culture and incubate for the desired time points (e.g., 1, 5, 24, 48 hours).
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.
-
Cell Lysis:
-
Harvest the treated cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-FBXO22) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Proteomics for Selectivity Profiling
Whole-cell proteomics can be used to assess the selectivity of the PROTAC for the intended target protein.
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that induces maximal degradation of the target protein (e.g., 1 µM) for a specified time (e.g., 5 hours).
-
Harvest and lyse the cells as described for western blotting.
-
Prepare the protein lysates for mass spectrometry analysis (e.g., through digestion with trypsin).
-
-
Mass Spectrometry:
-
Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using a proteomics data analysis software (e.g., MaxQuant).
-
Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.
-
A highly selective PROTAC will primarily show a significant reduction in the abundance of the intended target protein.
-
Target Engagement and Ternary Complex Formation Assays
While not always mandatory for initial characterization, these assays can provide deeper mechanistic insights.
-
Co-immunoprecipitation (Co-IP): To demonstrate the formation of the ternary complex.
-
Lyse PROTAC-treated cells under non-denaturing conditions.
-
Incubate the lysate with an antibody against the target protein or the E3 ligase.
-
Use protein A/G beads to pull down the antibody-protein complex.
-
Elute the bound proteins and analyze by western blotting for the presence of all three components of the ternary complex (POI, PROTAC, and E3 ligase).
-
-
Isothermal Titration Calorimetry (ITC): To measure the binding affinities between the PROTAC, POI, and E3 ligase in vitro.
Signaling Pathway Context: SCF E3 Ligase Complex
The target protein in our representative example, FBXO22, is part of the SCF E3 ligase complex. Understanding the cellular context of the target is crucial for interpreting the functional consequences of its degradation.
Conclusion
This compound provides a versatile and efficient starting point for the synthesis of VHL-recruiting PROTACs. By coupling this E3 ligase-linker conjugate to a ligand for a specific protein of interest, researchers can rapidly generate novel protein degraders. The protocols and application notes provided here, using the degradation of FBXO22 by a related PROTAC as a guide, offer a comprehensive framework for the characterization and validation of these powerful research tools and potential therapeutics. Careful execution of these experiments will enable a thorough understanding of the potency, selectivity, and mechanism of action of newly developed PROTACs.
References
Troubleshooting & Optimization
Improving the solubility of (S,R,S)-Ahpc-C1-NH2 in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-Ahpc-C1-NH2. The following resources address common challenges related to the solubility of this compound in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
This compound hydrochloride has a reported solubility of 125 mg/mL in DMSO, which corresponds to a molar concentration of 238.51 mM.[1] It is important to note that achieving this concentration may require sonication.[1]
Q2: My this compound is not dissolving completely in DMSO, even at concentrations below the reported solubility limit. What are the initial troubleshooting steps?
If you are facing solubility issues, consider the following initial steps:
-
Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] This absorbed water can significantly reduce its ability to dissolve certain compounds. Always use fresh, anhydrous, high-purity DMSO.[2]
-
Gentle Warming: Try gently warming the solution in a water bath at 37°C for 5-10 minutes. This can increase the kinetic energy and help overcome the solid's lattice energy.[2]
-
Vortexing and Sonication: Ensure adequate mixing by vortexing vigorously for 1-2 minutes. If the compound remains undissolved, sonicate the vial in a water bath for 10-15 minutes to break up any aggregates.
Q3: I observed a precipitate after diluting my DMSO stock solution of this compound into an aqueous buffer for my experiment. What can I do to prevent this?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To mitigate this, try the following:
-
Slow, Dropwise Addition: While gently vortexing the aqueous buffer, add the DMSO stock solution drop by drop. This gradual dilution can help prevent the compound from crashing out of the solution.
-
Lower Final DMSO Concentration: While some cell assays can tolerate up to 1% DMSO, it is generally recommended to keep the final concentration as low as possible, ideally below 0.5%. For sensitive primary cells, a dose-response curve with DMSO concentrations below 0.1% should be performed.
-
Use of Surfactants: For cell-based assays, the addition of a small amount of a non-ionic surfactant, such as Pluronic F-68, to the culture medium can help maintain the solubility of the compound.
Q4: Are there any special considerations for storing the this compound stock solution in DMSO?
Proper storage is crucial to maintain the integrity and solubility of your compound. Stock solutions of this compound hydrochloride in DMSO should be stored in tightly sealed containers at -20°C for up to one month or at -80°C for up to six months. It is advisable to store the solution in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
If you are experiencing persistent solubility issues with this compound in DMSO, follow this systematic troubleshooting workflow.
Caption: A workflow diagram for troubleshooting this compound solubility issues in DMSO.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.
-
Preparation: Allow the vial of this compound and a sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired concentration.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Heating (Optional): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer
This protocol describes the procedure for diluting the concentrated DMSO stock solution into an aqueous buffer for use in biological assays.
-
Prepare Aqueous Buffer: Bring your desired aqueous buffer (e.g., PBS, cell culture medium) to the appropriate temperature for your experiment.
-
Vortex Buffer: Gently vortex the aqueous buffer.
-
Dropwise Addition: While the buffer is vortexing, slowly add the this compound DMSO stock solution drop by drop to the buffer to reach the final desired concentration.
-
Final Mixing: Continue to mix the solution for a brief period to ensure homogeneity.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation (cloudiness). If precipitation occurs, the solubility limit in the final buffer may have been exceeded.
Data Presentation
| Parameter | Value | Reference |
| Solubility in DMSO | 125 mg/mL (238.51 mM) | |
| Recommended Final DMSO Concentration in Cell Assays | < 0.5% (general), < 0.1% (primary cells) | |
| Stock Solution Storage Temperature | -20°C (1 month) or -80°C (6 months) |
Signaling Pathway
This compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is a component of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: The mechanism of action for a PROTAC utilizing a VHL ligand like this compound.
References
Technical Support Center: Optimizing Incubation Time for (S,R,S)-Ahpc-C1-NH2 based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-Ahpc-C1-NH2 based PROTACs. The focus is on optimizing incubation time to achieve reliable and maximal protein degradation. This compound is a linker-ligand conjugate that incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, a common component in PROTAC design[1][2][3].
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for my this compound based PROTAC?
A1: There is no single optimal incubation time, as it is highly dependent on the specific PROTAC, the target protein's natural turnover rate, and the cell line being used. A good starting point is to perform a time-course experiment. We recommend testing a range of time points, such as 2, 4, 8, 16, and 24 hours, to determine the optimal duration for maximal degradation.[4] Some studies suggest starting with both a short (4-8 hours) and a long (12-24 hours) time point for initial compound testing[5].
Q2: I'm not observing any degradation of my target protein. Is the incubation time too short?
A2: While an insufficient incubation time could be the issue, several other factors might be at play. Degradation is a time-dependent process, and it's possible you haven't reached the optimal window. However, you should also consider the following:
-
Suboptimal PROTAC Concentration: The effective concentration range might be narrower than anticipated. A broad dose-response experiment is recommended.
-
Cell Line Insensitivity: The cell line may have low expression of the VHL E3 ligase, which is recruited by the (S,R,S)-Ahpc moiety. Confirm VHL expression via Western blot or qPCR.
-
Inefficient Ternary Complex Formation: The crucial step in PROTAC action is the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. If this complex is unstable, degradation will be inefficient.
Q3: My protein degradation is decreasing at longer incubation times. What could be the cause?
A3: This could be due to cellular compensation mechanisms. If the target protein's transcription is upregulated in response to its degradation, you might observe a rebound in protein levels over time. To investigate this, you can measure the mRNA levels of your target protein using RT-qPCR. No significant change in mRNA levels upon PROTAC treatment would indicate that the loss of protein is due to degradation rather than reduced transcription.
Q4: How does the "hook effect" relate to incubation time?
A4: The "hook effect" is a phenomenon where PROTAC efficacy decreases at high concentrations. This is because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex. While primarily concentration-dependent, the hook effect can be observed at various incubation times. If you suspect a hook effect, it's crucial to perform a wide dose-response experiment at your determined optimal incubation time to identify the concentration that gives maximal degradation (Dmax).
Q5: How do I confirm that the observed protein loss is due to proteasomal degradation?
A5: To confirm that your this compound based PROTAC is inducing proteasome-mediated degradation, you can co-treat your cells with a proteasome inhibitor, such as MG132. Pre-treatment with a proteasome inhibitor should "rescue" the degradation of your target protein, leading to a restoration of its levels compared to cells treated with the PROTAC alone.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No target degradation at any time point. | 1. Incubation time is too short. 2. PROTAC concentration is not optimal (potentially in the "hook effect" range). 3. Low expression of VHL E3 ligase in the cell line. 4. The ternary complex is not forming or is unstable. | 1. Conduct a time-course experiment with a broader range of time points (e.g., up to 48 hours). 2. Perform a wide dose-response experiment (e.g., 0.01 nM to 50 µM) at a fixed time point. 3. Verify VHL expression in your cell line using Western blot or qPCR. 4. Consider biophysical assays (e.g., TR-FRET, SPR) to confirm ternary complex formation. |
| Degradation is observed at early time points but diminishes later. | 1. Cellular compensatory mechanisms (e.g., increased transcription of the target gene). 2. PROTAC instability or metabolism over time. | 1. Measure target protein mRNA levels by RT-qPCR at different time points. 2. Assess the stability of your PROTAC in cell culture media and cell lysates using LC-MS. |
| High variability in degradation levels between experiments. | 1. Inconsistent cell density or confluency. 2. Inconsistent PROTAC concentration due to solubility issues. 3. Variability in incubation time. | 1. Ensure consistent cell seeding density and aim for 70-80% confluency at the time of harvest. 2. Ensure complete dissolution of the PROTAC in a suitable solvent (e.g., DMSO) before diluting in media. Prepare fresh solutions for each experiment. 3. Use a precise timer for all incubation steps. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation Time Determination
This protocol outlines the steps to identify the optimal incubation time for a given concentration of an this compound based PROTAC.
-
Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a predetermined concentration of your PROTAC. It is advisable to start with a concentration around the DC50 value if known, or a concentration from a previously performed dose-response experiment that showed significant degradation. Include a vehicle control (e.g., DMSO) for comparison.
-
Incubation: Incubate the cells for a range of time points. A typical range would be 0, 2, 4, 8, 12, 16, and 24 hours.
-
Cell Lysis: At each time point, harvest the cells.
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the incubation time to determine the time point with maximal degradation.
Visualizations
Caption: Mechanism of action for a VHL-based PROTAC.
Caption: Experimental workflow for incubation time optimization.
Caption: Troubleshooting logic for no/low degradation.
References
Technical Support Center: Mass Spectrometry of (S,R,S)-Ahpc-C1-NH2 Containing Molecules
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the mass spectrometry analysis of molecules containing the (S,R,S)-Ahpc-C1-NH2 moiety.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the mass spectrometric analysis of this compound containing molecules?
A1: Due to the complex and multifunctional nature of the this compound structure, researchers may encounter several challenges, including:
-
Poor Signal Intensity or Ion Suppression: The presence of multiple polar functional groups can lead to strong interactions with the sample matrix, causing a reduction in ionization efficiency.[1]
-
Formation of Multiple Adducts: The molecule's structure, rich in nitrogen and oxygen atoms, makes it prone to forming adducts with various cations present in the mobile phase or from the sample matrix (e.g., Na+, K+, NH4+).[2][3]
-
In-source Fragmentation: The lability of certain bonds under typical ESI conditions can lead to fragmentation within the ion source, complicating the interpretation of the mass spectrum.
-
Unexpected Masses: Detection of masses that do not correspond to the expected parent ion or its common adducts may indicate metabolic modifications (if working with biological samples) or degradation of the molecule. A known metabolic pathway for similar VHL ligands includes amide hydrolysis.[4]
Q2: I am observing a prominent peak at [M+23]+ in my spectrum. What is its origin?
A2: A peak at [M+23]+ corresponds to the sodium adduct of your molecule ([M+Na]+). This is a very common observation in electrospray ionization (ESI) mass spectrometry, especially for molecules with functional groups that can chelate cations. The this compound moiety contains several such groups. The source of sodium can be glassware, solvents, or buffers.
Q3: My signal intensity is very low and inconsistent. What could be the cause and how can I improve it?
A3: Low and inconsistent signal intensity is often a result of ion suppression, where other components in your sample co-elute with your analyte and compete for ionization.[1] To address this, consider the following:
-
Sample Preparation: Enhance your sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
-
Chromatography: Optimize your LC method to achieve better separation of your analyte from matrix components. Modifying the gradient, flow rate, or using a different column chemistry can help.
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering species, thereby mitigating ion suppression.
Q4: I am seeing several unexpected peaks that I cannot identify. What are the possible sources?
A4: Unexpected peaks can arise from several sources:
-
Metabolites: If you are analyzing biological samples, you may be detecting metabolites of your parent molecule. Common metabolic transformations for similar VHL ligands include oxidation, amide hydrolysis, and glucuronidation.
-
Degradation Products: The molecule may be degrading during sample preparation, storage, or in the MS source.
-
Contaminants: Contaminants from solvents, vials, or the LC-MS system can also result in extraneous peaks.
Troubleshooting Guides
Issue 1: Poor Signal Intensity and Ion Suppression
Symptoms:
-
Low analyte signal in the presence of the sample matrix compared to a pure standard.
-
Inconsistent signal intensity across replicate injections.
-
A dip in the signal of a post-column infused standard at the retention time of the analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor signal intensity.
Experimental Protocols:
-
Protocol 1: Post-Column Infusion to Detect Ion Suppression
-
Prepare a standard solution of your analyte at a known concentration.
-
Using a syringe pump and a T-connector, continuously infuse the standard solution into the mobile phase flow between the LC column and the mass spectrometer.
-
Inject a blank matrix sample onto the LC.
-
Monitor the signal of your analyte. A drop in the signal intensity at specific retention times indicates the elution of matrix components that cause ion suppression.
-
-
Protocol 2: Quantitative Assessment of Matrix Effects
-
Prepare three sets of samples:
-
Set A: Analyte in a neat solvent.
-
Set B: Blank matrix extract spiked with the analyte at the same concentration as Set A.
-
Set C: Blank matrix extract.
-
-
Analyze all three sets by LC-MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A * 100
-
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
-
Issue 2: Unidentified Peaks - Adducts, Metabolites, or Degradants
Symptoms:
-
Presence of peaks with m/z values higher or lower than the expected molecular ion.
-
Complex mass spectra that are difficult to interpret.
Data Presentation: Common Adducts and Modifications
| Adduct/Modification | Mass Shift (Da) | Common Sources |
| Positive Ion Mode | ||
| Proton ([M+H]+) | +1.0078 | Acidic mobile phase |
| Sodium ([M+Na]+) | +22.9898 | Glassware, solvents, buffers |
| Ammonium ([M+NH4]+) | +18.0344 | Ammonium-based buffers |
| Potassium ([M+K]+) | +38.9637 | Glassware, solvents, buffers |
| Acetonitrile ([M+ACN+H]+) | +42.0343 | Acetonitrile in mobile phase |
| Metabolic Modifications | ||
| Oxidation | +15.9949 | Cytochrome P450 metabolism |
| Amide Hydrolysis | +1.0078 (as R-COOH) and formation of free amine | Hydrolytic enzymes |
| Glucuronidation | +176.0321 | UGT enzymes |
| Neutral Losses | ||
| Water (-H2O) | -18.0106 | In-source fragmentation of hydroxyl groups |
| Ammonia (-NH3) | -17.0265 | In-source fragmentation of primary amines |
Troubleshooting and Identification Strategy:
Caption: Strategy for identifying unknown peaks.
Experimental Protocols:
-
Protocol 3: High-Resolution Mass Spectrometry for Formula Determination
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Obtain the accurate mass of the unknown peak.
-
Use the accurate mass to predict the elemental composition.
-
Compare the predicted formula with potential metabolic modifications or degradation products of your parent molecule.
-
-
Protocol 4: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
-
Isolate the unknown peak in the first stage of the mass spectrometer.
-
Fragment the isolated ion using collision-induced dissociation (CID) or other fragmentation techniques.
-
Analyze the resulting fragment ions.
-
Compare the fragmentation pattern of the unknown with that of the parent molecule to identify common structural motifs and locate the site of modification.
-
Issue 3: Complex Fragmentation Pattern
Symptoms:
-
MS/MS spectrum contains a large number of fragment ions, making it difficult to interpret.
-
No clear fragmentation pathway is evident.
Visualization: Predicted Fragmentation Pathway of this compound
The this compound moiety has several bonds that are susceptible to cleavage in MS/MS analysis, primarily the amide bonds.
Caption: Potential fragmentation pathways of the (S,R,S)-Ahpc core.
Experimental Protocols:
-
Protocol 5: Ramped Collision Energy MS/MS
-
Set up an MS/MS experiment where the collision energy is ramped over a range (e.g., 10-50 eV).
-
This allows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation pathways in a single experiment.
-
Analyze the data to identify precursor-product relationships and build a fragmentation tree.
-
-
Protocol 6: Multi-Stage Mass Spectrometry (MSn)
-
If available on your instrument, perform MSn experiments (e.g., MS3).
-
In an MS3 experiment, a fragment ion from the MS/MS spectrum is isolated and fragmented again.
-
This technique is highly valuable for confirming fragmentation pathways and elucidating the structure of complex molecules by breaking them down into smaller, more easily identifiable pieces.
-
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. acdlabs.com [acdlabs.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to VHL Ligands: (S,R,S)-Ahpc-C1-NH2 and Other Key Molecules for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-Ahpc-C1-NH2 with other widely used VHL ligands. The objective is to present a clear, data-driven analysis of their performance characteristics to aid in the selection of the most suitable ligand for Proteolysis Targeting Chimera (PROTAC) development. This document includes a summary of quantitative binding and cellular activity data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction to VHL Ligands in PROTAC Technology
The von Hippel-Lindau (VHL) protein is a crucial component of the Cullin-RING E3 ubiquitin ligase complex, which targets proteins for degradation via the ubiquitin-proteasome system.[1][2] One of its primary endogenous substrates is the alpha subunit of the hypoxia-inducible factor (HIF-α). Small molecule ligands that bind to VHL can be incorporated into PROTACs. These bifunctional molecules recruit VHL to a specific protein of interest, leading to its ubiquitination and subsequent degradation. The choice of VHL ligand can significantly impact the potency and efficacy of a PROTAC.[3]
This guide focuses on comparing this compound, a derivative of the well-established VH032 ligand, with other prominent VHL ligands. (S,R,S)-AHPC is also known as VH032-NH2.[3][4] The "-C1-NH2" modification represents a short linker with an amine group, designed for conjugation to a ligand for a target protein.
Comparative Analysis of VHL Ligand Performance
The effectiveness of a VHL ligand is primarily determined by its binding affinity to the VHL protein and its performance when incorporated into a PROTAC to induce the degradation of a target protein.
Binding Affinity to VHL
The binding affinity, typically expressed as the dissociation constant (Kd), is a critical parameter for a VHL ligand. A lower Kd value indicates a stronger binding affinity. The following table summarizes the reported binding affinities for key VHL ligands.
| Ligand | Binding Affinity (Kd) to VHL | Method |
| (S,R,S)-AHPC (VH032-NH2) | Similar to VH032* | Inferred from structural similarity |
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) |
| VH101 | 44 nM | Not Specified |
| VH298 | 44 nM | Not Specified |
*Note: this compound is a derivative of (S,R,S)-AHPC (VH032-NH2) with a short linker. The core binding moiety is identical to VH032. Therefore, its binding affinity to VHL is expected to be very similar to that of VH032, as the linker attachment point is generally solvent-exposed and does not significantly interfere with VHL binding.
Cellular Activity of PROTACs Utilizing AHPC-Based VHL Ligands
The ultimate measure of a VHL ligand's utility is its ability to facilitate the degradation of a target protein when incorporated into a PROTAC. The following table provides examples of the cellular activity of PROTACs that use AHPC-based VHL ligands. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key metrics of PROTAC efficacy.
| PROTAC | VHL Ligand Moiety | Target Protein | Cell Line | DC50 | Dmax |
| AHPC(Me)-C6-NH2 | (S,R,S)-AHPC (methylated) | FBXO22 | Jurkat | 77 nM | 99% |
| GMB-475 | (S,R,S)-AHPC | BCR-ABL1 | Ba/F3 | 1.11 µM (IC50) | Not Reported |
| MZ1 | VH032 | BRD4 | HeLa | ~25-920 nM | >90% |
| ARV-771 | VH032 derivative | BET proteins | 22Rv1 | <10 nM | >90% |
| Unnamed PROTAC | VH298 derivative | BRD9 | Not Specified | Potent Degradation | >90% |
Signaling Pathways and Mechanism of Action
Understanding the biological context in which VHL and VHL-recruiting PROTACs operate is essential for their effective application.
VHL-HIF-α Signaling Pathway
Under normal oxygen conditions (normoxia), HIF-α is hydroxylated by prolyl hydroxylases (PHDs). This modification allows it to be recognized by the VHL E3 ligase complex, leading to its ubiquitination and proteasomal degradation. In low oxygen conditions (hypoxia), PHDs are inactive, HIF-α is not hydroxylated, and it is not recognized by VHL. This leads to the stabilization of HIF-α, which can then translocate to the nucleus and activate the transcription of genes involved in the hypoxic response.
General Mechanism of VHL-Recruiting PROTACs
A VHL-recruiting PROTAC is a heterobifunctional molecule with one end binding to the target protein and the other end binding to VHL. This brings the target protein and the VHL E3 ligase complex into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Experimental Protocols
Accurate and reproducible experimental methods are critical for the evaluation of VHL ligands and PROTACs.
VHL Ligand Binding Assay: Fluorescence Polarization
This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity of a test compound to the VHL complex.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the purified VHL-ElonginB-ElonginC (VBC) complex in FP assay buffer.
-
Prepare a solution of a fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide or a fluorescently tagged small molecule VHL ligand) in FP assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) in FP assay buffer.
-
-
Assay Plate Setup:
-
In a black, low-volume microplate, add the VBC complex solution to all wells except the "no enzyme" control wells.
-
Add the fluorescent probe solution to all wells.
-
Add the serially diluted test compound to the appropriate wells. Include wells with a known VHL inhibitor as a positive control and wells with buffer/DMSO as a negative control.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters for the fluorophore being used.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which can then be used to calculate the binding affinity (Ki or Kd).
-
Cellular Protein Degradation Assay: HiBiT/NanoLuc Method
This protocol describes a sensitive, luminescence-based method to quantify the degradation of a target protein in live cells.
Workflow:
Methodology:
-
Cell Line Generation:
-
Use CRISPR/Cas9 gene editing to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein in a suitable cell line.
-
-
Cell Plating:
-
Seed the HiBiT-tagged cells into a white, opaque-bottomed microplate and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions and incubate for the desired time period (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Luminescence Detection:
-
Add the Nano-Glo® HiBiT Lytic Detection Reagent (containing LgBiT protein and substrate) to the cells.
-
Incubate for a short period to allow for cell lysis and the development of the luminescent signal.
-
-
Measurement and Analysis:
-
Measure the luminescence in each well using a luminometer.
-
Normalize the luminescence signal to the vehicle control to determine the percentage of remaining protein.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.
-
Conclusion
The selection of an appropriate VHL ligand is a critical step in the design of effective PROTACs. This compound, being a derivative of the well-characterized VH032 ligand, offers a reliable and potent option for recruiting the VHL E3 ligase. Its performance is comparable to other established VHL ligands, and its pre-functionalized linker provides a convenient point of attachment for target-binding moieties. The ultimate choice of VHL ligand will depend on the specific target protein, the desired pharmacokinetic properties of the PROTAC, and the overall design strategy. The experimental protocols provided in this guide offer a robust framework for the quantitative evaluation and comparison of different VHL ligands and the resulting PROTACs.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Critical Role of Stereochemistry: A Comparative Guide to (S,R,S)-Ahpc-C1-NH2 and its Inactive Counterpart, (S,S,S)-Ahpc-C1-NH2
In the rapidly advancing field of targeted protein degradation, the precise molecular architecture of chemical tools is paramount. This guide provides a detailed comparison of (S,R,S)-Ahpc-C1-NH2, a potent recruiter of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its stereoisomer, (S,S,S)-Ahpc-C1-NH2, which serves as a crucial negative control. Understanding the profound impact of stereochemistry on biological activity is essential for researchers designing and interpreting experiments involving Proteolysis Targeting Chimeras (PROTACs).
Differentiating Activity Through Stereoisomerism
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. They consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This compound is a derivative of the well-established VHL ligand, VH032, functionalized with a C1 amine linker for conjugation to a target protein ligand. Its specific three-dimensional arrangement, denoted by the (S,R,S) stereochemistry, is critical for high-affinity binding to the VHL E3 ligase.
In stark contrast, the (S,S,S)-Ahpc-C1-NH2 stereoisomer is designed to be biologically inactive. While chemically identical in composition, its altered spatial arrangement at one of the chiral centers prevents effective binding to the VHL protein. This makes it an ideal negative control in experiments, allowing researchers to distinguish between the specific effects of VHL-mediated protein degradation and any off-target or non-specific effects of the PROTAC molecule.
Quantitative Comparison of VHL Binding Affinity
The cornerstone of the functional difference between these two molecules lies in their ability to bind to the VHL protein. The (S,R,S) configuration of the active ligand allows it to fit snugly into the binding pocket of VHL.
| Compound | Stereochemistry | VHL Binding Affinity (Kd) | Activity |
| (S,R,S)-Ahpc (VH032) | S,R,S | ~80-90 nM[1] | Active VHL Ligand |
| (S,S,S)-Ahpc | S,S,S | Not reported (presumed negligible) | Inactive Negative Control[2] |
Note: The binding affinity of the core (S,R,S)-Ahpc (VH032) ligand is provided. The C1-NH2 linker is not expected to significantly alter the core binding interaction with VHL.
Experimental Evidence: The Impact of Stereochemistry on Protein Degradation
The practical consequence of this differential VHL binding is demonstrated in cellular protein degradation assays. A study by Tian Qiu and colleagues in the Journal of the American Chemical Society provides a clear example. While not using the exact C1-NH2 linker, they synthesized a PROTAC with the active (S,R,S)-VHL ligand and a negative control with an inverted stereocenter, which abrogates VHL binding.
In this study, the PROTAC incorporating the active VHL ligand led to potent degradation of the target protein, FBXO22. Conversely, the negative control compound with the inverted stereocenter failed to induce any degradation, confirming that VHL engagement is essential for the observed protein knockdown.[3][4] This exemplifies the critical role of (S,S,S)-Ahpc derivatives as negative controls to validate the mechanism of action of VHL-recruiting PROTACs.
Signaling Pathways and Experimental Workflows
The mechanism of action for a VHL-recruiting PROTAC and the rationale for using a non-binding stereoisomer as a control can be visualized through the following diagrams.
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Caption: Experimental workflow comparing active and negative control PROTACs.
Experimental Protocols
VHL Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of ligands to the VHL protein.
Materials:
-
Purified recombinant VHL protein complex (VHL/Elongin B/Elongin C)
-
Fluorescently labeled VHL ligand (tracer)
-
This compound and (S,S,S)-Ahpc-C1-NH2
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compounds (this compound and (S,S,S)-Ahpc-C1-NH2) in assay buffer.
-
In a 384-well plate, add the fluorescent tracer and the VHL protein complex to each well.
-
Add the serially diluted test compounds to the wells. Include wells with no compound (positive control) and wells with no VHL protein (negative control).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 values by plotting the change in fluorescence polarization against the compound concentration.
Cellular Protein Degradation Assay (Western Blot)
This assay is used to measure the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
PROTACs constructed with this compound and (S,S,S)-Ahpc-C1-NH2
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the active PROTAC, the negative control PROTAC, or DMSO for a desired time course (e.g., 4, 8, 16, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
References
Validating Ternary Complex Formation with (S,R,S)-Ahpc-C1-NH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the formation of a ternary complex mediated by PROTACs (Proteolysis Targeting Chimeras) synthesized using the (S,R,S)-Ahpc-C1-NH2 E3 ligase ligand-linker conjugate. This compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the targeted protein degradation pathway. The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a pivotal step for subsequent ubiquitination and degradation of the target protein.[1][2]
This document outlines key experimental techniques, presents comparative data for VHL-based and CRBN-based PROTACs targeting the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4, and discusses alternative approaches to targeted protein degradation.
The Role of this compound in PROTAC-mediated Degradation
This compound serves as a foundational building block for constructing PROTACs that hijack the VHL E3 ligase. A PROTAC synthesized from this conjugate will have a VHL ligand on one end, a linker, and a warhead on the other end that binds to a specific protein of interest (POI). By simultaneously binding to both the POI and VHL, the PROTAC facilitates their proximity, leading to the formation of a ternary complex. This proximity enables the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
Figure 1: PROTAC-mediated protein degradation pathway.
Comparative Analysis of BRD4-Targeting PROTACs
To illustrate the performance of a VHL-based PROTAC potentially synthesized from an this compound scaffold, we compare the well-characterized VHL-recruiting PROTAC, MZ1 , with the Cereblon (CRBN)-recruiting PROTAC, dBET1 . Both PROTACs target the BRD4 protein.[3]
| Parameter | MZ1 (VHL-based) | dBET1 (CRBN-based) | Significance |
| Target Protein | BRD4 | BRD4 | Both target the same protein, allowing for direct comparison of the E3 ligase recruiting moiety. |
| E3 Ligase Recruited | VHL | CRBN | Different E3 ligases can lead to variations in degradation efficiency, tissue specificity, and potential off-target effects.[][5] |
| Binding Affinity (BRD4 BD2, Kd) | ~28 nM | ~90 nM | Reflects the affinity of the JQ1 warhead used in both PROTACs. |
| Ternary Complex Cooperativity (α) | >1 (Positive) | ~1 (Non-cooperative) | Positive cooperativity, where the binding of one protein enhances the binding of the other, can lead to a more stable ternary complex and more efficient degradation. |
| Cellular Degradation (DC50) | ~25 nM (in HAP1 cells) | ~100 nM (in HAP1 cells) | A lower DC50 value indicates higher potency in inducing protein degradation. |
| Maximal Degradation (Dmax) | >90% | >90% | Both PROTACs can achieve a high level of target protein degradation. |
Experimental Protocols for Ternary Complex Validation
Validating the formation and characterizing the properties of the ternary complex are crucial steps in PROTAC development. A combination of biophysical and cell-based assays is typically employed.
Biophysical Assays
These in vitro techniques provide quantitative data on the binding affinities and thermodynamics of the interactions between the PROTAC, the target protein, and the E3 ligase.
Figure 2: General workflow for biophysical assays.
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.
-
Principle: One of the binding partners (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the other binding partners (PROTAC and target protein) is flowed over the chip. The binding events cause a change in the refractive index at the sensor surface, which is detected as a response unit (RU).
-
Protocol Outline:
-
Immobilize the VHL-EloB-EloC (VBC) complex onto a sensor chip.
-
Perform binary interaction analysis by injecting the PROTAC alone to determine its affinity for VHL.
-
Perform ternary complex analysis by injecting a pre-incubated mixture of the PROTAC and the target protein (e.g., BRD4) over the VHL surface.
-
Analyze the sensorgrams to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).
-
Calculate the cooperativity factor (α) by dividing the K_D of the binary interaction by the K_D of the ternary interaction.
-
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event.
-
Principle: A solution of one molecule (e.g., the PROTAC) is titrated into a solution of the other binding partner(s) (e.g., E3 ligase and target protein) in the sample cell of a microcalorimeter. The heat released or absorbed during binding is measured.
-
Protocol Outline:
-
Perform a binary titration of the PROTAC into the E3 ligase solution to determine the binding affinity and enthalpy.
-
Perform another binary titration of the PROTAC into the target protein solution.
-
Perform a ternary titration by titrating the PROTAC into a solution containing both the E3 ligase and the target protein.
-
Analyze the resulting thermograms to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interactions.
-
3. Bio-Layer Interferometry (BLI)
BLI is another label-free optical technique for measuring biomolecular interactions.
-
Principle: A biosensor tip is coated with one of the interacting molecules. The tip is then dipped into a solution containing the other binding partners. Changes in the interference pattern of light reflected from the biosensor surface indicate binding.
-
Protocol Outline:
-
Immobilize the biotinylated E3 ligase onto streptavidin-coated biosensors.
-
Establish a baseline by dipping the biosensor in buffer.
-
Associate the ternary complex by dipping the biosensor into a solution containing the PROTAC and the target protein.
-
Dissociate the complex by moving the biosensor back into the buffer.
-
Analyze the resulting binding curves to determine kinetic parameters.
-
Cell-Based Assays
These assays validate ternary complex formation within a cellular environment, providing more physiologically relevant data.
NanoBRET™ Ternary Complex Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to detect protein-protein interactions in living cells.
-
Principle: The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase is fused to a HaloTag® protein that is labeled with a fluorescent ligand (energy acceptor). If the PROTAC brings the two proteins into close proximity, energy is transferred from the donor to the acceptor, resulting in a BRET signal.
-
Protocol Outline:
-
Co-transfect cells with plasmids encoding the NanoLuc-target protein and HaloTag-E3 ligase fusion proteins.
-
Label the HaloTag fusion protein with the NanoBRET™ 618 ligand.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoLuc® substrate and measure the donor and acceptor emissions using a plate reader.
-
Calculate the NanoBRET™ ratio to quantify ternary complex formation.
-
Signaling Pathways Affected by BRD4 Degradation
Degradation of BRD4, a key transcriptional co-activator, has significant downstream effects on various signaling pathways, particularly those involved in cell proliferation and survival.
Figure 3: Signaling consequences of BRD4 degradation.
BRD4 is known to regulate the expression of the proto-oncogene c-Myc. Therefore, degradation of BRD4 leads to the downregulation of c-Myc, which in turn can induce cell cycle arrest and inhibit proliferation. Additionally, BRD4 degradation can lead to the suppression of anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis in cancer cells.
Alternative Approaches to Targeted Protein Degradation
While PROTACs are a powerful technology, several alternative strategies for targeted protein degradation are emerging:
-
Molecular Glues: These are small molecules that induce a new protein-protein interaction between an E3 ligase and a target protein, leading to the target's degradation. They are typically smaller than PROTACs and do not require a linker.
-
Lysosome-Targeting Chimeras (LYTACs): These molecules direct extracellular and membrane-associated proteins to the lysosome for degradation by linking a target-binding moiety to a ligand for a lysosomal targeting receptor.
-
Autophagy-Targeting Chimeras (AUTACs): These chimeras induce the degradation of cytosolic proteins and even organelles through the autophagy pathway. They consist of a target-binding molecule and an autophagy-inducing molecule.
Conclusion
The validation of ternary complex formation is a critical aspect of developing effective PROTACs. The use of this compound provides a reliable starting point for the synthesis of VHL-recruiting PROTACs. A multi-faceted approach combining biophysical and cell-based assays is essential for a thorough characterization of these molecules. The comparative data presented here for VHL- and CRBN-based PROTACs highlight the importance of the choice of E3 ligase in determining the pharmacological properties of the degrader. As the field of targeted protein degradation continues to evolve, a comprehensive understanding of the underlying mechanisms and the availability of robust validation methods will be paramount for the successful development of novel therapeutics.
References
A Comparative Guide to E3 Ligase Recruitment in PROTACs: VHL vs. Other Key Systems
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase is a cornerstone in the design of potent and selective Proteolysis-Targeting Chimeras (PROTACs). The choice of E3 ligase determines the cellular machinery co-opted for targeted protein degradation and significantly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.
This guide provides a comparative analysis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, often utilizing ligands such as (S,R,S)-Ahpc-C1-NH2, against those that engage other prominent E3 ligase systems, including Cereblon (CRBN), Murine double minute 2 (MDM2), and Inhibitor of Apoptosis Proteins (IAPs). This comparison is supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying biological pathways.
Understanding the Role of this compound
This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2] It incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the VHL E3 ubiquitin ligase.[3] The "-C1-NH2" component represents a short linker with a terminal amine group, which serves as a versatile chemical handle for conjugation to a ligand targeting a protein of interest, thus forming a heterobifunctional PROTAC.[1][2] PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Quantitative Comparison: VHL- vs. CRBN-Based PROTACs for BRD4 Degradation
A direct comparison of the efficacy of a single PROTAC across different E3 ligase systems is not feasible, as the E3 ligase ligand is specific to its target. A more insightful comparison involves evaluating different PROTACs designed to degrade the same protein of interest but recruiting different E3 ligases. A well-documented example is the degradation of the bromodomain-containing protein 4 (BRD4), a key epigenetic reader and therapeutic target in cancer.
Two extensively studied PROTACs for BRD4 degradation are MZ1, which recruits VHL, and dBET1, which recruits CRBN. Both utilize derivatives of the same BRD4 inhibitor, JQ1, as their target-binding ligand.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Reference |
| MZ1 | VHL | BRD4 | HeLa | ~13 nM | >95% | BenchChem |
| dBET1 | CRBN | BRD4 | HeLa | ~3 nM | >95% | BenchChem |
-
DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.
This data indicates that for the specific target BRD4 in HeLa cells, the CRBN-recruiting PROTAC dBET1 demonstrates higher potency (lower DC50) than the VHL-recruiting PROTAC MZ1, although both achieve near-complete degradation of the target protein. However, the choice between VHL and CRBN is not solely based on potency and is influenced by a range of factors.
Key Considerations in Selecting an E3 Ligase System
| Feature | VHL | CRBN | MDM2 | IAPs |
| Ligand Properties | Peptidomimetic, higher molecular weight, potential for lower cell permeability. | Small molecule (IMiD-based), generally good cell permeability and oral bioavailability. | Nutlin-based ligands, can be larger molecules. | Small molecule ligands available. |
| Expression Profile | Ubiquitously expressed, but levels can be low in certain tissues and downregulated in hypoxic conditions. | Ubiquitously expressed, with high levels in hematopoietic cells. | Overexpressed in many cancers, but low in normal tissues. | Expression can vary across different tissues. |
| Subcellular Localization | Primarily cytoplasmic, but can shuttle to the nucleus. | Primarily nuclear, but can shuttle to the cytoplasm. | Predominantly nucleoplasmic. | Primarily cytoplasmic. |
| Ternary Complex Formation | Often forms highly stable and cooperative ternary complexes. | Ternary complex stability and cooperativity can be variable. | Information on ternary complex cooperativity is less extensive. | Information on ternary complex cooperativity is less extensive. |
| Potential Off-Target Effects | Generally considered to have high selectivity with fewer off-target effects. | IMiD-based ligands can induce degradation of endogenous neosubstrates (e.g., IKZF1/3), which can be a therapeutic advantage or a liability. | Primarily associated with the p53 pathway. | Involved in apoptosis and immune signaling pathways. |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
The fundamental mechanism of action for PROTACs involves hijacking the ubiquitin-proteasome system.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Evaluation
A typical workflow to assess the efficacy of a PROTAC involves several key experimental stages.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the quantification of target protein degradation in response to PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of the PROTAC in fresh culture medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 1 nM to 10 µM).
-
Remove the old medium and treat the cells with the PROTAC dilutions for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin).
4. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: In-Cell Ubiquitination Assay by Immunoprecipitation
This protocol is used to confirm that the PROTAC-mediated degradation is dependent on the ubiquitination of the target protein.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions.
-
Boil the lysates for 10 minutes.
2. Immunoprecipitation:
-
Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration to ~0.1%.
-
Pre-clear the lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complex.
3. Western Blotting:
-
Wash the beads several times with wash buffer.
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1). A smear or ladder of high molecular weight bands indicates polyubiquitination of the target protein.
Protocol 3: Ternary Complex Formation using NanoBRET™ Assay
This live-cell assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
1. Cell Preparation:
-
Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® in a suitable cell line (e.g., HEK293).
2. Assay Setup:
-
Seed the cells in a 96-well white assay plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add a serial dilution of the PROTAC to the wells.
3. BRET Measurement:
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of BRET measurements.
4. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Conclusion
The selection of an E3 ligase is a critical step in the design of effective PROTACs. While this compound and similar molecules are valuable tools for engaging the VHL system, a comprehensive understanding of the advantages and disadvantages of different E3 ligases is essential for successful targeted protein degradation. VHL-based PROTACs often exhibit high selectivity and form stable ternary complexes. In contrast, CRBN-based PROTACs, utilizing small molecule ligands, may offer advantages in cell permeability and potency, but can have a broader off-target profile. The choice ultimately depends on the specific target protein, the desired therapeutic window, and the cellular context. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of PROTACs targeting different E3 ligase systems, enabling researchers to make data-driven decisions in the development of novel protein degraders.
References
A Head-to-Head Comparison of VHL and Cereblon E3 Ligase Ligands for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the selection of an E3 ubiquitin ligase ligand is a critical step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of two of the most widely utilized classes of E3 ligase ligands: those targeting the von Hippel-Lindau (VHL) E3 ligase, represented here by (S,R,S)-Ahpc-based ligands, and those targeting Cereblon (CRBN), exemplified by the immunomodulatory drugs (IMiDs) and their derivatives.
This comprehensive analysis summarizes key quantitative performance metrics, details the experimental protocols for their determination, and visualizes the underlying biological pathways and experimental workflows to inform the rational design of next-generation protein degraders.
Executive Summary
The choice between VHL and Cereblon as the E3 ligase to recruit for targeted protein degradation is nuanced, with each offering distinct advantages and disadvantages. VHL ligands, such as those based on the (S,R,S)-Ahpc scaffold, are known for their high binding affinity and have been instrumental in the development of highly potent PROTACs like ARV-771 and MZ1.[1][2] Cereblon ligands, derived from molecules like thalidomide, lenalidomide, and pomalidomide, also exhibit strong binding and have a long history of clinical use, providing a wealth of safety and activity data.[3]
The decision to employ a VHL or Cereblon ligand in a PROTAC is often guided by the specific target protein, the desired degradation profile, and the cellular context. This guide aims to provide the necessary data and methodologies to make an informed choice.
Quantitative Performance Metrics: A Side-by-Side Look
The following tables provide a summary of the binding affinities and degradation efficiencies of representative VHL and Cereblon ligands. It is important to note that these values can vary depending on the specific experimental conditions, the protein construct used, and the assay methodology.
Table 1: Binding Affinity of E3 Ligase Ligands
| Ligand Class | Representative Ligand | E3 Ligase | Binding Affinity (Kd) | Assay Method |
| VHL Ligands | (S,R,S)-Ahpc (VH032) | VHL | 185 nM[4] | Isothermal Titration Calorimetry (ITC) |
| VH298 | VHL | 52 nM[4] | Isothermal Titration Calorimetry (ITC) | |
| MZ1 (VHL ligand component) | VHL | 66 nM | Isothermal Titration Calorimetry (ITC) | |
| Cereblon Ligands | Thalidomide | Cereblon | ~250 nM | Competitive Titration |
| Lenalidomide | Cereblon | ~178 nM | Competitive Titration | |
| Pomalidomide | Cereblon | ~157 nM | Competitive Titration |
Table 2: Degradation Performance of PROTACs Utilizing VHL and Cereblon Ligands
| PROTAC | Target Protein | E3 Ligase Recruited | DC50 | Dmax | Cell Line |
| VHL-based | |||||
| ARV-771 | BRD2/3/4 | VHL | <1 nM | >90% | Castration-Resistant Prostate Cancer Cells |
| MZ1 | BRD4 | VHL | 2-20 nM | >90% | HeLa, 22Rv1 |
| Cereblon-based | |||||
| dBET1 | BRD4 | Cereblon | Varies by cell line | Varies by cell line | Panel of 56 cell lines |
| ZQ-23 | HDAC8 | Cereblon | 147 nM | 93% | Not specified |
| Lenalidomide-based PROTAC | BET Proteins | Cereblon | Varies | Varies | HEK293T |
Signaling Pathways and Mechanisms of Action
The recruitment of either the VHL or Cereblon E3 ligase by a PROTAC initiates a cascade of events culminating in the degradation of the target protein. Understanding these pathways is crucial for interpreting experimental data and designing effective degraders.
Caption: PROTAC-mediated protein degradation pathway for VHL and Cereblon.
Experimental Protocols
Accurate and reproducible data are the cornerstone of effective drug development. The following sections provide detailed methodologies for the key experiments used to characterize VHL and Cereblon ligands and their corresponding PROTACs.
Protocol 1: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the quantitative determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS).
Methodology:
-
Sample Preparation:
-
Express and purify the recombinant E3 ligase (VHL or Cereblon complex).
-
Prepare a concentrated solution of the E3 ligase in a suitable buffer (e.g., PBS or HEPES).
-
Prepare a solution of the ligand ((S,R,S)-Ahpc-C1-NH2 or Cereblon ligand) in the same buffer. The ligand concentration should be 10-20 times that of the protein.
-
Ensure both solutions are degassed immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
A control experiment, injecting the ligand into the buffer alone, should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks from each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Protocol 2: Determination of Degradation Efficiency (DC50 and Dmax) by Western Blotting
Western blotting is a widely used method to quantify the reduction in target protein levels following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve.
-
Determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) from the curve.
-
Caption: Experimental workflow for determining DC50 and Dmax by Western Blot.
Conclusion
Both VHL and Cereblon E3 ligase ligands are powerful tools for inducing targeted protein degradation. The choice between them is a strategic one, dependent on a multitude of factors including the specific target, desired selectivity, and the cellular environment. VHL ligands often exhibit very high binding affinities, leading to the development of highly potent PROTACs. Cereblon ligands, with their extensive history in the clinic, offer a well-understood safety and activity profile. By carefully considering the quantitative data and employing the robust experimental protocols outlined in this guide, researchers can make informed decisions to advance the development of novel and effective PROTAC-based therapeutics.
References
In vivo validation of protein degradation by (S,R,S)-Ahpc-C1-NH2 PROTACs
A Deep Dive into the In Vivo Validation of Protein Degradation by (S,R,S)-Ahpc-C1-NH2 PROTACs for Researchers, Scientists, and Drug Development Professionals.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The this compound moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, a popular choice in PROTAC design. This guide provides an objective comparison of the in vivo performance of PROTACs incorporating the this compound linker and its conceptual equivalents, supported by experimental data and detailed methodologies.
The linker in a PROTAC is not merely a spacer but a critical determinant of its efficacy, selectivity, and pharmacokinetic properties.[2] The "this compound" designation implies the VHL ligand "(S,R,S)-Ahpc" is connected via a short, one-carbon alkyl chain with a terminal amine, which is then used to conjugate to the POI ligand. This short, flexible linker can have significant implications for the PROTAC's in vivo behavior.
Comparative In Vivo Efficacy: The Critical Role of the Linker
The optimal linker length and composition are highly dependent on the specific POI and the E3 ligase being recruited. A linker that is too short may lead to steric hindrance, preventing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). Conversely, an excessively long linker might result in a non-productive ternary complex geometry, leading to inefficient ubiquitination and degradation.[2]
Table 1: In Vivo Performance of VHL-Based PROTACs with Short Linkers
| Target Protein | PROTAC | Linker Description | Animal Model | Dosing Regimen | Key In Vivo Findings | Reference |
| KRAS G12C | LC-2 | Short ~6-atom linker | Nude mice with KRAS G12C xenografts | Intraperitoneal injection | Sustained degradation of KRAS G12C and downstream signaling suppression for up to 72 hours. | [3][4] |
| p38α | NR-11c | Varies (short linker variant) | Mammary tumor xenografts in mice | Local administration | Successful degradation of p38α in tumors. Systemic administration led to degradation primarily in the liver. | |
| SMARCA2 | ACBI2 | Optimized short linker | SMARCA4-deficient cancer models | Oral administration | Selective degradation of SMARCA2 over SMARCA4, demonstrating oral bioavailability and in vivo efficacy. |
Key Observations:
-
Short Linkers Can Be Highly Effective: The case of the KRAS G12C degrader, LC-2, demonstrates that a short linker can induce potent and sustained in vivo protein degradation. This suggests that for certain target proteins, a compact PROTAC architecture is favorable for ternary complex formation.
-
Bioavailability and Distribution are Linker-Dependent: The study on the p38α PROTAC, NR-11c, highlights that even with effective degradation, the route of administration and the PROTAC's physicochemical properties, influenced by the linker, dictate its tissue distribution and overall in vivo efficacy. The observation that VHL-based PROTACs may offer better solubility than those based on Cereblon (CRBN) is a significant consideration for achieving favorable pharmacokinetics.
-
Oral Bioavailability with VHL-based PROTACs is Achievable: The development of ACBI2, an orally active VHL-recruiting PROTAC, is a landmark achievement. It underscores that with careful optimization of the linker and overall molecular properties, the challenge of oral bioavailability for VHL-based PROTACs can be overcome.
Alternative Degradation Strategies
When evaluating a PROTAC like one containing this compound, it is essential to consider alternative approaches to targeted protein degradation.
Table 2: Comparison with Other PROTAC Linker Types and Degradation Technologies
| Technology | Mechanism of Action | Advantages | Disadvantages |
| PROTACs with PEG Linkers | Utilizes polyethylene glycol chains of varying lengths to connect the two ligands. | Increased hydrophilicity and solubility. | Can sometimes lead to poor cell permeability and may be more susceptible to metabolism. |
| PROTACs with Rigid Linkers | Incorporates cyclic structures (e.g., piperazine, piperidine) into the linker. | Can pre-organize the PROTAC into a bioactive conformation, potentially improving potency and selectivity. | May be more synthetically challenging and could reduce solubility. |
| Molecular Glues | Small molecules that induce a novel protein-protein interaction between an E3 ligase and a target protein, leading to the target's degradation. | Typically smaller and may have better drug-like properties than PROTACs. | Rational design is challenging, and discovery is often serendipitous. |
| LYTACs (Lysosome-Targeting Chimeras) | Bifunctional molecules that link a target protein to a lysosomal targeting receptor, leading to degradation via the lysosomal pathway. | Can target extracellular and membrane proteins, which are inaccessible to PROTACs. | Generally larger molecules with potential challenges in cell permeability and synthesis. |
Experimental Protocols for In Vivo Validation
The in vivo validation of a PROTAC's efficacy is a multi-faceted process requiring rigorous experimental design.
General In Vivo Efficacy Study in Xenograft Models
-
Cell Culture and Tumor Implantation:
-
Culture cancer cells expressing the target protein under standard conditions.
-
Implant the cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
-
Animal Randomization and Dosing:
-
Randomize mice into vehicle control and treatment groups.
-
Prepare the PROTAC formulation in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO).
-
Administer the PROTAC via the desired route (e.g., intraperitoneal, oral gavage, subcutaneous). The dosing regimen (e.g., daily, twice daily) should be informed by pharmacokinetic studies.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume using calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, euthanize the animals and collect tumors and other relevant tissues.
-
Analyze target protein levels using the following methods:
-
Western Blotting: Homogenize tissue samples in lysis buffer containing protease and phosphatase inhibitors. Perform protein quantification, SDS-PAGE, and immunoblotting with antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Immunohistochemistry (IHC): Fix tissue samples in formalin, embed in paraffin, and section. Perform antigen retrieval and stain with an antibody against the target protein to visualize its expression and localization within the tissue.
-
-
Pharmacokinetic (PK) Analysis
-
Dosing and Sample Collection:
-
Administer a single dose of the PROTAC to animals (typically mice or rats).
-
Collect blood samples at various time points post-dosing.
-
Process blood to obtain plasma.
-
-
Bioanalysis:
-
Quantify the concentration of the PROTAC in plasma samples using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
-
Data Analysis:
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism and the experimental workflow for its validation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for in vivo validation of PROTACs.
References
Optimizing Protein Degradation: A Comparative Guide to (S,R,S)-Ahpc-C-NH2 Linker Lengths
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker. The linker is not merely a spacer but a critical determinant of the PROTAC's potency and selectivity, as its length and composition dictate the geometry of the ternary complex formed between the target protein and the E3 ligase.[1] This guide provides a comparative analysis of the degradation efficiency of PROTACs employing (S,R,S)-Ahpc-based linkers of varying alkyl chain lengths, supported by experimental data.
The (S,R,S)-Ahpc (aminohydroxy-pyrrolidine-carboxamide) moiety is a well-established ligand for the von Hippel-Lindau (VHL) E3 ligase, one of the most commonly recruited E3 ligases in PROTAC design.[2][3] By systematically varying the length of the alkyl chain (C) attached to the Ahpc core, researchers can fine-tune the distance between the target protein and the VHL E3 ligase, thereby optimizing the ubiquitination and subsequent degradation of the target.
The PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for PROTACs involves several key steps, beginning with the formation of a ternary complex and culminating in the degradation of the target protein by the proteasome.
Caption: The PROTAC-mediated protein degradation pathway.
Comparative Analysis of Degradation Efficiency
Recent studies have demonstrated the critical impact of linker length on the degradation of specific target proteins. In an investigation into the degradation of FBXO22, a series of PROTACs were synthesized using an (S,R,S)-Ahpc-based VHL ligand connected to an amine via alkyl linkers of varying lengths.[1][4] The results highlight a clear structure-activity relationship, where linkers shorter than a certain length were inactive, and an optimal length was identified for maximal degradation.
| PROTAC Compound | Linker Moiety | Target Protein | DC50 (nM) | Dmax (%) |
| AHPC(Me)-C<6-NH2 | Alkyl Chain < 6 carbons | FBXO22 | Inactive | N/A |
| AHPC(Me)-C6-NH2 | Alkyl Chain with 6 carbons | FBXO22 | 77 | 99 |
| AHPC(R)-C8-NH2 | Alkyl Chain with 8 carbons | FBXO22 | >3000 | ~50 |
Data sourced from a study on FBXO22 degradation.
The data clearly indicates that a 6-carbon alkyl linker provided the optimal length for degrading FBXO22, achieving a DC50 of 77 nM and nearly complete degradation (Dmax of 99%). In contrast, linkers with fewer than 6 carbons were inactive, and extending the linker to 8 carbons resulted in a significant loss of potency. This "Goldilocks effect," where the linker is neither too short nor too long, is a common theme in PROTAC development and underscores the necessity of empirical linker optimization for each target protein.
Experimental Protocols
To ensure the reproducibility and accuracy of results when comparing the efficacy of different PROTAC linkers, standardized experimental protocols are essential. The following is a detailed methodology for a typical Western blot analysis to quantify PROTAC-induced protein degradation.
Experimental Workflow for Evaluating PROTAC Linker Efficacy
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Detailed Protocol: Western Blot for PROTAC-Induced Degradation
Objective: To quantitatively measure the reduction in the level of a target protein following treatment with PROTACs having different linker lengths.
Materials:
-
Cell culture reagents (media, FBS, antibiotics)
-
The cell line of interest (e.g., Jurkat, HEK293T)
-
PROTAC compounds with varying (S,R,S)-Ahpc-C-NH2 linker lengths
-
Vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations for each PROTAC compound for a predetermined duration (e.g., 5 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, incubate on ice to ensure complete cell lysis, and then scrape the cells.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. This is crucial for ensuring equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
-
Repeat the blotting process for a loading control protein (e.g., GAPDH) to ensure equal loading across all lanes.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Conclusion
The length of the linker connecting the E3 ligase ligand to the target protein ligand is a critical parameter in PROTAC design. The experimental data for (S,R,S)-Ahpc-C-NH2 linkers demonstrates that there is an optimal alkyl chain length for achieving potent and efficacious protein degradation. Both insufficient and excessive linker lengths can lead to a dramatic reduction in degradation efficiency, likely due to the inability to form a productive ternary complex that facilitates efficient ubiquitination. The provided methodologies offer a robust framework for researchers to systematically evaluate and compare different linker lengths in their own PROTAC development projects, accelerating the discovery of novel and effective protein degraders.
References
A Comparative Guide to Isothermal Titration Calorimetry for Validating (S,R,S)-Ahpc-C1-NH2 Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with alternative biophysical techniques for validating the binding of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc-C1-NH2. The objective is to offer a clear, data-driven perspective to aid in the selection of the most appropriate method for characterizing this critical interaction in the context of PROTAC® (Proteolysis Targeting Chimera) development.
Introduction to this compound and its Significance
This compound is a derivative of the potent VHL ligand VH032.[1][2] VHL is a key E3 ubiquitin ligase recruited by PROTACs to induce the degradation of specific target proteins.[3][4] The accurate characterization of the binding affinity and thermodynamics between the VHL ligand and the VHL protein is paramount for the design and optimization of effective PROTAC® molecules.[4] Isothermal Titration Calorimetry stands out as a gold standard technique for this purpose, providing a complete thermodynamic profile of the binding interaction in a single experiment.
Isothermal Titration Calorimetry (ITC) for Binding Validation
ITC directly measures the heat released or absorbed during a biomolecular binding event. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).
Experimental Protocol: Isothermal Titration Calorimetry
A typical ITC experiment for validating the binding of this compound to the VHL protein would involve the following steps:
-
Sample Preparation:
-
The VHL protein is expressed and purified to homogeneity.
-
This compound is synthesized and purified.
-
Both the protein and the ligand are extensively dialyzed against the same buffer to minimize heats of dilution.
-
-
Concentration Determination:
-
Accurate concentration of both the VHL protein and this compound is determined using reliable methods such as UV-Vis spectroscopy or amino acid analysis.
-
-
ITC Instrument Setup:
-
The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature.
-
The sample cell is loaded with the VHL protein solution (typically in the low micromolar range).
-
The injection syringe is filled with the this compound solution (typically 10-20 fold higher concentration than the protein).
-
-
Titration:
-
A series of small, precise injections of the this compound solution are made into the sample cell containing the VHL protein.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data, a series of heat spikes, is integrated to generate a binding isotherm.
-
The isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.
-
Comparison of Binding Validation Techniques
While ITC provides a wealth of information, other techniques can also be employed to validate ligand binding. The following table compares ITC with three common alternatives: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Microscale Thermophoresis (MST).
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Microscale Thermophoresis (MST) |
| Principle | Measures heat change upon binding in solution. | Measures changes in refractive index upon binding to a sensor surface. | Measures interference pattern changes of light reflected from a biosensor tip. | Measures the movement of molecules in a microscopic temperature gradient. |
| Primary Data Output | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). | Association rate (ka), Dissociation rate (kd), Binding Affinity (Kd). | Association rate (ka), Dissociation rate (kd), Binding Affinity (Kd). | Binding Affinity (Kd). |
| Labeling Requirement | Label-free. | Label-free, but one interactant is immobilized. | Label-free, but one interactant is immobilized. | Requires fluorescent labeling of one interactant. |
| Throughput | Low to medium. | Medium to high. | High. | High. |
| Sample Consumption | High. | Low to medium. | Low. | Very low. |
| Information Content | Thermodynamic and affinity data. | Kinetic and affinity data. | Kinetic and affinity data. | Affinity data. |
Quantitative Data Comparison (Illustrative)
As specific ITC data for this compound is not publicly available, the following table presents the binding affinity of the parent VHL ligand, VH032, as determined by ITC, and illustrates how data from other techniques might compare.
| Ligand | Technique | Binding Affinity (Kd) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) |
| VH032 | ITC | 185 ± 7 nM | ~1 | Not Reported | Not Reported |
| This compound | ITC (Hypothetical) | Expected in nM range | ~1 | To be determined | To be determined |
| This compound | SPR (Hypothetical) | Expected in nM range | Not Determined | Not Determined | Not Determined |
| This compound | BLI (Hypothetical) | Expected in nM range | Not Determined | Not Determined | Not Determined |
| This compound | MST (Hypothetical) | Expected in nM range | Not Determined | Not Determined | Not Determined |
Note: The thermodynamic parameters (ΔH and ΔS) are unique to ITC and provide crucial insights into the driving forces of the binding interaction.
Visualizing the Workflow and Signaling Context
To better understand the experimental process and the biological context, the following diagrams are provided.
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
Isothermal Titration Calorimetry provides an unparalleled level of detail for characterizing the binding of this compound to the VHL E3 ligase. Its ability to directly measure all thermodynamic parameters in a label-free, in-solution format makes it the gold standard for validating such interactions. While alternative techniques like SPR, BLI, and MST offer advantages in terms of throughput and sample consumption, they do not provide the same depth of thermodynamic information. For a thorough understanding of the molecular driving forces essential for rational PROTAC® design, ITC is the recommended methodology. The choice of technique will ultimately depend on the specific research question, available resources, and desired throughput.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of (S,R,S)-Ahpc-C1-NH2: A Guide to Safe and Compliant Laboratory Practices
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle (S,R,S)-Ahpc-C1-NH2 with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as a hazardous chemical waste and to entrust its disposal to a licensed waste disposal company. Do not dispose of this compound down the drain or in regular trash receptacles.
1. Waste Identification and Segregation:
-
Clearly label a dedicated, compatible, and sealable waste container as "Hazardous Waste: this compound".
-
Ensure the container is made of a material that will not react with the chemical.
-
Crucially, do not mix this compound waste with other incompatible chemical wastes to prevent unforeseen reactions.
2. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.
-
This area should be under the direct control of laboratory personnel and situated away from general laboratory traffic.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Ensure the exterior of the container remains clean and free of contamination.
3. Spill and Contamination Management:
-
In the event of a spill, avoid creating dust.
-
Carefully sweep up the solid material and place it into the designated hazardous waste container.
-
Any materials used for cleaning the spill, such as absorbent pads or paper towels, should also be disposed of as hazardous waste in the same container.
-
Contaminated labware, such as pipette tips and glassware, should be collected in a puncture-proof container labeled as hazardous waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information regarding the waste, including its name and quantity.
5. Record Keeping:
-
Maintain a detailed log of the accumulated this compound waste, documenting the date and amount generated.
-
Retain all documentation related to the waste disposal for regulatory compliance.
Quantitative Data Summary
For clarity and easy comparison, all quantitative data related to the handling and disposal of chemical waste, based on general guidelines, are summarized below.
| Parameter | Guideline | Source |
| pH of Aqueous Solutions for Drain Disposal | Between 6.0 and 9.0 (Note: this compound should not be drain disposed) | |
| Satellite Accumulation Area (SAA) Maximum Volume | Up to 55 gallons of hazardous waste | |
| SAA Maximum Acutely Toxic Waste | Up to 1 quart of liquid or 1 kilogram of solid "P-list" waste | |
| Container Headspace | Leave at least 10% of the container volume as headspace to allow for expansion. | |
| SAA Storage Time Limit | Partially filled containers may remain in an SAA for up to one year. | |
| Full Container Removal | Full containers must be removed from the SAA within three days. |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the recommended procedure is based on standard laboratory practices for chemical waste management. The core of this protocol is the principle of waste segregation and containment, followed by professional disposal.
Methodology for Segregated Waste Collection:
-
Preparation: Designate a specific, well-ventilated area within the laboratory as the Satellite Accumulation Area. Procure appropriate, chemically resistant, and sealable containers for solid waste.
-
Labeling: Immediately upon designating a container for this compound waste, affix a "Hazardous Waste" label. Fill in the chemical name and any known hazards.
-
Collection: During research activities, deposit all waste materials containing this compound, including contaminated consumables, directly into the labeled container.
-
Closure: Ensure the container is securely sealed after each addition of waste to prevent the release of dust or vapors.
-
Monitoring: Regularly inspect the SAA to ensure containers are not leaking and are properly labeled. Track the amount of waste accumulated.
-
Disposal Request: Once the container is full or the project is complete, follow institutional procedures to request a waste pickup from the EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (S,R,S)-Ahpc-C1-NH2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S,R,S)-Ahpc-C1-NH2, a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology. Adherence to these procedures is vital for ensuring laboratory safety and maintaining compound integrity.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment should be worn at all times.
Core PPE Requirements:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any tears or punctures before use and change them immediately if contaminated.
-
Protective Clothing: A standard laboratory coat is required to protect street clothing and skin from potential contamination.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator is necessary to prevent inhalation.
For detailed safety information, always refer to the product-specific Safety Data Sheet (SDS). A general SDS for chemical reagents from suppliers like Sigma-Aldrich outlines standard precautions, including avoiding contact with skin and eyes, and preventing inhalation and ingestion.[1]
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability and purity of this compound. This compound is typically supplied as a hydrochloride salt and is intended for research use only.
Storage Conditions:
The compound's stability is dependent on the storage temperature. For optimal shelf-life, adhere to the following storage guidelines:
| Storage Condition | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
Data sourced from MedChemExpress product information for this compound hydrochloride.[2][3]
Handling Procedures:
-
Preparation: Before handling, ensure the availability and proper functioning of all necessary PPE and engineering controls (e.g., chemical fume hood).
-
Environment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Dispensing: When weighing or transferring the solid compound, take care to avoid generating dust.
-
Solution Preparation: If preparing a stock solution, it is often dissolved in a solvent such as DMSO or water.[4] For aqueous solutions, it may be recommended to sterilize by filtering through a 0.22 μm filter.[5]
-
Cross-Contamination: Use dedicated laboratory equipment and utensils to prevent cross-contamination.
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.
Disposal Steps:
-
Segregation: Segregate waste containing this compound from other laboratory waste.
-
Containment: Place contaminated materials (e.g., pipette tips, gloves, empty vials) into a designated and clearly labeled chemical waste container.
-
Liquid Waste: Collect any liquid waste in a sealed, properly labeled container.
-
Decontamination: Decontaminate work surfaces and equipment after handling the compound.
-
Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) office.
Experimental Workflow
The following diagram illustrates a typical workflow for handling and preparing a stock solution of this compound.
Caption: Workflow for Safe Handling and Preparation of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
